Kdoam-25 citrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVSPOOXGDJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of Kdoam-25 Citrate: A Comprehensive Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Following a comprehensive review of publicly available scientific literature and data repositories, it has been determined that "Kdoam-25 citrate" is not a recognized or documented chemical entity. Searches for its mechanism of action, signaling pathways, and associated experimental data have yielded no relevant results. This suggests that "this compound" may be a novel, proprietary compound not yet described in the public domain, a compound with a different public-facing name, or a hypothetical substance.
Therefore, this guide will outline a hypothetical framework for a technical whitepaper on the mechanism of action of a novel compound, using the user's request for "this compound" as a template. This will serve as a blueprint for how such a document would be structured and the types of data and visualizations that would be included, should information on "this compound" or a similar compound become available.
Hypothetical Core Mechanism of Action
To illustrate the format, let us postulate a hypothetical mechanism for "this compound." We will assume it acts as an inhibitor of the enzyme "Kinase-X" which is a key component in the "Pro-inflammatory Signaling Pathway."
Postulated Action: this compound is a competitive inhibitor of ATP binding to the kinase domain of Kinase-X. This inhibition prevents the phosphorylation of the downstream substrate, "Transcription Factor-Y," thereby blocking its translocation to the nucleus and subsequent activation of pro-inflammatory genes.
Quantitative Data Summary
In a real-world scenario, quantitative data from various assays would be presented here. The following tables represent a template for how such data would be structured.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Kinase-X | 15.2 ± 2.1 | LanthaScreen™ Eu Kinase Binding Assay |
| Staurosporine (Control) | Kinase-X | 5.8 ± 0.9 | LanthaScreen™ Eu Kinase Binding Assay |
Table 2: Cellular Potency in Human Macrophages
| Compound | Endpoint | EC50 (nM) | Cell Line |
| This compound | TNF-α Inhibition | 128 ± 15 | THP-1 |
| Dexamethasone (Control) | TNF-α Inhibition | 45 ± 6 | THP-1 |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below is an example of how an experimental protocol would be described.
3.1. LanthaScreen™ Eu Kinase Binding Assay
This assay was performed to determine the in vitro inhibitory activity of this compound against Kinase-X. The assay is based on the binding of a fluorescently labeled ATP-competitive ligand (kinase tracer) to the kinase.
-
Reagents: Kinase-X enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase tracer, this compound.
-
Procedure:
-
A solution of this compound was serially diluted in assay buffer.
-
Kinase-X and the Eu-anti-tag antibody were added to the diluted compound.
-
The kinase tracer was added to initiate the binding reaction.
-
The mixture was incubated for 60 minutes at room temperature.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of this compound bound to the kinase. IC50 values were calculated using a four-parameter logistic model.
Signaling Pathway and Workflow Visualization
Visual diagrams are essential for conveying complex biological pathways and experimental setups. The following are examples of DOT language scripts and the resulting diagrams that would be included in a technical guide for this compound, based on our hypothetical mechanism.
Kdoam-25 Citrate: A Technical Guide to its KDM5B Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of Kdoam-25 citrate, a potent inhibitor of the KDM5 family of histone lysine demethylases, with a particular focus on its primary target, KDM5B. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction
Kdoam-25 is a cell-permeable small molecule inhibitor of the JARID1 (Jumonji AT-Rich Interactive Domain 1) or KDM5 family of 2-oxoglutarate (2-OG) and Fe(II)-dependent histone lysine demethylases.[1] These enzymes, particularly KDM5B, are crucial regulators of histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription. Dysregulation of KDM5B has been implicated in various cancers, making it a compelling target for therapeutic intervention. Kdoam-25 has emerged as a valuable chemical probe to investigate the biological functions of the KDM5 family and as a potential starting point for drug discovery efforts.
Biochemical Selectivity Profile of Kdoam-25
Kdoam-25 exhibits potent and selective inhibition of the KDM5 subfamily of histone demethylases. Biochemical assays have demonstrated that Kdoam-25 inhibits KDM5A, KDM5B, KDM5C, and KDM5D with IC50 values in the nanomolar range.[2] Its selectivity has been profiled against a panel of other 2-OG dependent oxygenases, revealing a strong preference for the KDM5 family.
Table 1: In Vitro Inhibitory Activity of Kdoam-25 against KDM5 Family Members
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Table 2: Selectivity of Kdoam-25 against other 2-Oxoglutarate (2-OG) Dependent Oxygenases
| Target | IC50 (µM) | Fold Selectivity vs. KDM5B |
| KDM2 Subfamily | ||
| KDM2A | >100 | >5263 |
| KDM3 Subfamily | ||
| KDM3A | >100 | >5263 |
| KDM4 Subfamily | ||
| KDM4A | 13 | ~684 |
| KDM4B | 15 | ~789 |
| KDM4C | 4.8 | ~253 |
| KDM4D | 13 | ~684 |
| KDM4E | 14 | ~737 |
| KDM6 Subfamily | ||
| KDM6A | >100 | >5263 |
| KDM6B | >100 | >5263 |
| KDM7 Subfamily | ||
| KDM7A | >100 | >5263 |
| Other 2-OG Oxygenases | ||
| FTO | >100 | >5263 |
| BBOX1 | >100 | >5263 |
| ALKBH2 | >100 | >5263 |
| ALKBH3 | >100 | >5263 |
Furthermore, Kdoam-25 was screened against a panel of 55 common off-targets in the CEREP express panel and demonstrated no significant inhibition at a concentration of 10 µM, highlighting its specificity.
Signaling Pathway and Mechanism of Action
KDM5B is a histone demethylase that specifically removes methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3). This epigenetic mark is typically found at the transcription start sites (TSS) of active genes. By demethylating H3K4me3, KDM5B generally acts as a transcriptional repressor. Kdoam-25, as a competitive inhibitor of KDM5B with respect to the 2-oxoglutarate co-substrate, blocks this demethylation activity, leading to an accumulation of H3K4me3 at TSS and subsequent changes in gene expression.
Experimental Protocols
Detailed methodologies for the key experiments cited in the selectivity profiling of Kdoam-25 are provided below.
Biochemical IC50 Determination using AlphaScreen Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of Kdoam-25 against KDM5B using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology.
Workflow:
Materials:
-
Recombinant human KDM5B
-
Biotinylated histone H3 (1-21) peptide trimethylated on lysine 4 (H3K4me3)
-
2-Oxoglutarate (α-ketoglutarate)
-
Ascorbic acid
-
Ammonium iron(II) sulfate
-
AlphaLISA anti-H3K4me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
This compound serially diluted in DMSO
-
384-well microplates
Procedure:
-
Compound Plating: Serially dilute this compound in DMSO and add to the assay plate. Include DMSO-only wells as a negative control.
-
Enzyme Preparation: Prepare a solution of KDM5B in assay buffer containing ascorbic acid and ammonium iron(II) sulfate.
-
Reaction Initiation: Add the KDM5B enzyme solution to each well of the assay plate.
-
Substrate Addition: Prepare a substrate mix containing the biotinylated H3K4me3 peptide and 2-oxoglutarate in assay buffer. Add this mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic demethylation.
-
Detection: Stop the reaction by adding a detection mix containing AlphaLISA anti-H3K4me2 Acceptor beads and Streptavidin-coated Donor beads.
-
Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes, then read the AlphaScreen signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each Kdoam-25 concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular H3K4me3 Quantification by Immunofluorescence
This protocol describes a method to assess the cellular activity of Kdoam-25 by measuring changes in H3K4me3 levels in cells using immunofluorescence microscopy.
Workflow:
Materials:
-
HeLa or other suitable cell line
-
Glass coverslips
-
Cell culture medium and supplements
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
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Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
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Primary antibody: Rabbit anti-H3K4me3
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG
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DAPI for nuclear counterstaining
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Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24-48 hours). Include a DMSO-treated control.
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Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
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Primary Antibody: Incubate the cells with the primary anti-H3K4me3 antibody diluted in antibody dilution buffer overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
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Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
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Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of H3K4me3 staining in the nucleus of the cells for each treatment condition.
Cell Viability Assay in MM1S Cells
This protocol details a method to determine the effect of Kdoam-25 on the viability of the multiple myeloma cell line MM1S using a colorimetric or luminescent assay.
Workflow:
Materials:
-
MM1S multiple myeloma cell line
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RPMI-1640 medium supplemented with fetal bovine serum and other necessary components
-
This compound
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96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Plating: Seed MM1S cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.
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Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 5-7 days).
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Assay: Allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
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Signal Detection: Mix the contents of the wells and incubate for a short period to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
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Data Analysis: Calculate the percentage of cell viability for each concentration of Kdoam-25 relative to the DMSO-treated control cells. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a potent and highly selective inhibitor of the KDM5 family of histone demethylases, with the strongest activity against KDM5B. Its excellent selectivity profile, demonstrated through biochemical and cellular assays, makes it a valuable tool for studying the roles of KDM5 enzymes in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of targeting KDM5B and to utilize Kdoam-25 as a specific chemical probe.
References
The Role of KDM2A in H3K4me3 Regulation: A Technical Guide on the Influence of Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a pivotal epigenetic modification influencing chromatin structure and gene expression. The dynamic nature of this process is maintained by the balanced action of histone methyltransferases and demethylases. Lysine-specific demethylase 2A (KDM2A), also known as Kdoam-25, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. While primarily recognized for its role in demethylating H3K36me2, emerging evidence suggests its involvement in the regulation of H3K4me3, a mark predominantly associated with active gene promoters. This technical guide provides an in-depth exploration of the role of KDM2A in H3K4me3 regulation, with a specific focus on the modulatory effects of the key cellular metabolite, citrate.
Core Concepts: KDM2A and H3K4me3
KDM2A is a multi-domain protein that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and tumorigenesis.[1] Its JmjC domain confers catalytic activity, which is dependent on Fe(II) and α-ketoglutarate as cofactors.[2] While its primary substrate is H3K36me2, studies have shown that knockdown of KDM2A can lead to increased H3K4me3 levels at specific gene loci, suggesting a role in H3K4me3 regulation, particularly in stem cells.[3]
Trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters and is crucial for transcriptional initiation.[4] The levels of H3K4me3 are dynamically regulated by the opposing activities of histone methyltransferases (like the MLL complex) and histone demethylases (including members of the KDM5 family).[5]
The Influence of Citrate on KDM2A Activity
Citrate, a central intermediate in the tricarboxylic acid (TCA) cycle, is emerging as a key metabolic regulator of epigenetic modifications. JmjC domain-containing histone demethylases, including KDM2A, are dependent on the TCA cycle intermediate α-ketoglutarate as a co-substrate. Due to their structural similarity, other TCA cycle intermediates can act as competitive inhibitors.
While direct quantitative data on citrate's inhibition of KDM2A is not yet available, a study on the related JmjC histone demethylase KDM5B demonstrated that citrate can inhibit its activity, albeit at millimolar concentrations (IC50 > 1 mM).[6] This inhibition is likely due to competition with α-ketoglutarate for binding to the active site.
Furthermore, the catalytic activity of JmjC demethylases is dependent on Fe(II). Citrate is a well-known iron chelator. By sequestering Fe(II) from the enzyme's active site, elevated intracellular citrate levels could potentially inhibit KDM2A activity. This is supported by findings that other iron chelators, such as deferasirox, can inhibit the activity of JmjC demethylases like JMJD2A (KDM4A).
Therefore, in cellular contexts with high citrate concentrations, such as in certain metabolic states or cancer cells, KDM2A activity may be attenuated, leading to an increase in its substrate methylation levels, including potentially H3K4me3 at specific genomic locations.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the inhibition of JmjC histone demethylases by citrate and the effects of KDM2A modulation on H3K4me3 levels.
Table 1: Inhibition of JmjC Histone Demethylase Activity by Citrate
| JmjC Demethylase | Substrate | Inhibitor | IC50 | Assay Method | Reference |
| KDM5B | H3K4me2(1-21) peptide | Citrate | > 1 mM | MALDI-TOF-MS | [6] |
Table 2: Effect of KDM2A Knockdown on H3K4me3 Levels
| Cell Type | Gene Loci | Change in H3K4me3 | Method | Reference |
| Stem Cells from Apical Papilla (SCAPs) | p15(INK4B), p27(Kip1) | Increased | ChIP-qPCR | [3] |
Signaling Pathways and Regulatory Mechanisms
The regulation of KDM2A activity by citrate is intricately linked to cellular metabolism. The following diagram illustrates the proposed signaling pathway.
Experimental Workflows
The following diagram outlines a typical experimental workflow to investigate the effect of citrate on KDM2A-mediated H3K4me3 regulation.
Experimental Protocols
In Vitro Histone Demethylase (KDM2A) Assay
This protocol is adapted for a non-radioactive, antibody-based detection method.
Materials:
-
Recombinant KDM2A protein
-
H3K4me3 peptide substrate (e.g., biotinylated)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.01% Tween-20
-
Cofactors: 100 µM α-ketoglutarate, 100 µM Ascorbic Acid, 50 µM (NH4)2Fe(SO4)2·6H2O
-
Citrate solutions (for inhibition assay)
-
Anti-H3K4me2 or anti-H3K4me1 antibody (depending on the demethylation product)
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate (high-binding)
Procedure:
-
Coat the microplate wells with the H3K4me3 peptide substrate and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer (Assay Buffer with 0.05% Tween-20).
-
Prepare the reaction mixture in each well: Assay Buffer, cofactors, and varying concentrations of citrate (or vehicle control).
-
Initiate the reaction by adding recombinant KDM2A enzyme.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Wash the wells three times with wash buffer.
-
Add the primary antibody (anti-H3K4me2 or anti-H3K4me1) and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each citrate concentration and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol outlines the key steps for performing ChIP to assess H3K4me3 levels at specific gene promoters.[7][8][9][10]
Materials:
-
Cells treated with citrate or control
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, protease inhibitors
-
Dilution Buffer: 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
SYBR Green qPCR Master Mix
-
Primers for target gene promoters and a negative control region
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating with NaCl at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers for the target gene promoters and a negative control region. Analyze the data using the percent input method.[11][12][13]
Western Blot for H3K4me3
This protocol describes the detection of total H3K4me3 levels in histone extracts.[14][15][16][17]
Materials:
-
Histone extracts from citrate-treated and control cells
-
SDS-PAGE gels (15%)
-
Transfer buffer
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Separation: Separate the histone extracts on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-H3) overnight at 4°C.
-
Washes: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washes: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Quantification: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Conclusion and Future Directions
The interplay between cellular metabolism and epigenetic regulation is a rapidly evolving field. This guide has synthesized the current understanding of KDM2A's role in H3K4me3 regulation and the potential for its modulation by the metabolite citrate. While the primary function of KDM2A is H3K36me2 demethylation, its impact on H3K4me3 levels, particularly in specific cellular contexts, warrants further investigation. The proposed inhibitory mechanism of citrate, through iron chelation and competitive inhibition of the α-ketoglutarate cofactor, provides a compelling hypothesis for a direct link between metabolic state and KDM2A activity.
Future research should focus on obtaining direct quantitative evidence of citrate's inhibitory effect on KDM2A and elucidating the specific genomic loci where KDM2A regulates H3K4me3. Such studies will be crucial for understanding the nuanced roles of KDM2A in health and disease and for the development of novel therapeutic strategies targeting epigenetic pathways.
References
- 1. Histone demethylase KDM2A: Biological functions and clinical values (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of histone demethylase KDM2A inhibited cell proliferation of stem cells from apical papilla by de-repression of p15INK4B and p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Roles of H3K4 Methylation in Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Immunoblotting Protocol | Rockland [rockland.com]
Kdoam-25: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kdoam-25 is a potent and selective small-molecule inhibitor of the KDM5 family of histone lysine demethylases. This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of Kdoam-25. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its enzymatic and cellular activity, and a description of the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.
Discovery
Kdoam-25 was identified through the screening of a chemical library for inhibitors of the KDM5 (lysine-specific demethylase 5) family of enzymes, which are known to be involved in the regulation of gene expression and have been implicated in various cancers. The initial screening identified a precursor molecule, KDOAM-21, which upon further optimization through structure-activity relationship (SAR) studies, led to the development of Kdoam-25. This compound exhibited significantly improved potency and selectivity for the KDM5 subfamily of histone demethylases.
Synthesis
The synthesis of Kdoam-25 is achieved through a two-step process starting from the commercially available precursor, KDOAM-21 (methyl 2-((2-(diethylamino)ethyl)(ethyl)amino)methyl)-4-nicotinate). The synthesis involves the hydrolysis of the methyl ester in KDOAM-21, followed by an amide coupling reaction.
Experimental Protocol: Synthesis of Kdoam-25
Step 1: Hydrolysis of KDOAM-21
-
To a solution of KDOAM-21 in a suitable solvent (e.g., a mixture of methanol and water), add an excess of a base such as lithium hydroxide (LiOH).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 1-3 hours) until the hydrolysis is complete, as monitored by an appropriate analytical technique (e.g., thin-layer chromatography or LC-MS).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution containing the carboxylic acid intermediate can be used directly in the next step or purified if necessary.
Step 2: Amide Coupling to form Kdoam-25
-
To the solution of the carboxylic acid intermediate from Step 1, add a suitable amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine).
-
Add the desired amine for the amide bond formation.
-
Stir the reaction mixture at room temperature for a designated time (e.g., 2-4 hours) until the reaction is complete.
-
Purify the crude product using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (HPLC), to yield Kdoam-25.
-
Characterize the final product by analytical methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biological Activity and Mechanism of Action
Kdoam-25 is a potent inhibitor of the KDM5 family of histone demethylases, which are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4). Inhibition of KDM5 enzymes by Kdoam-25 leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.
Enzymatic and Cellular Activity
The inhibitory activity of Kdoam-25 against the KDM5 isoforms and its effects on cancer cells have been quantitatively determined through various in vitro and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ vs. KDM5A | 71 nM | In vitro enzymatic assay | [1] |
| IC₅₀ vs. KDM5B | 19 nM | In vitro enzymatic assay | [1] |
| IC₅₀ vs. KDM5C | 69 nM | In vitro enzymatic assay | [1] |
| IC₅₀ vs. KDM5D | 69 nM | In vitro enzymatic assay | [1] |
| EC₅₀ in MM1S cells | ~30 µM | Cell viability assay | [1] |
Table 1: In vitro and cellular activity of Kdoam-25.
Signaling Pathways
KDM5B, a primary target of Kdoam-25, is known to be involved in several signaling pathways that are crucial for cancer cell proliferation and survival. By inhibiting KDM5B, Kdoam-25 can modulate these pathways.
Figure 1: Mechanism of action of Kdoam-25. This diagram illustrates how Kdoam-25 inhibits KDM5B, leading to altered gene expression and subsequent cell cycle arrest and decreased proliferation.
KDM5B has been shown to regulate the E2F/RB and PI3K/AKT signaling pathways, both of which are critical in cancer progression.
Figure 2: KDM5B in cancer signaling. This diagram shows the interaction of KDM5B with the E2F/RB and PI3K/AKT pathways, which are critical for cell cycle progression and survival.
Experimental Protocols
Cell Viability Assay (CCK8)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Kdoam-25 or a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Modifications
-
Treat cells with Kdoam-25 or a vehicle control for the desired time.
-
Lyse the cells and extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for H3K4me3 and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of H3K4me3.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Crosslink proteins to DNA in cells treated with Kdoam-25 or a vehicle control using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of a desired size range (e.g., 200-500 bp).
-
Immunoprecipitate the chromatin with an antibody specific for H3K4me3.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library using a next-generation sequencing platform.
-
Analyze the sequencing data to identify regions of the genome enriched for H3K4me3.
Figure 3: Overall experimental workflow. This diagram outlines the synthesis of Kdoam-25 and the subsequent biological assays used to characterize its activity.
Conclusion
Kdoam-25 is a valuable chemical probe for studying the biological functions of the KDM5 family of histone demethylases. Its potent and selective inhibitory activity makes it a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive resource for researchers interested in utilizing Kdoam-25 in their studies, offering detailed protocols and a summary of its known biological effects and mechanism of action. Further research into the in vivo efficacy and safety of Kdoam-25 and its analogs is warranted to explore its full therapeutic potential.
References
In Vitro Characterization of Kdoam-25 Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Kdoam-25 citrate, a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases. The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activity of this compound.
Core Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound's in vitro activity.
Table 1: Biochemical Potency against KDM5 Isoforms
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective KDM5 isoform in biochemical assays.[1][2]
Table 2: Cellular Activity in Multiple Myeloma (MM1S) Cells
| Parameter | Effective Concentration | Notes |
| Cell Viability (IC50) | ~30 µM | Effect observed after a 5-7 day treatment period.[1][2] |
| H3K4me3 Increase | 50 µM | Resulted in an approximate two-fold increase in H3K4me3 levels.[1][2] |
Mechanism of Action
This compound is a 2-oxoglutarate (2-OG) competitive inhibitor of the KDM5 (also known as JARID1) sub-family of histone demethylases.[3][4][5] By binding to the active site of KDM5 enzymes, Kdoam-25 prevents the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3).[1][2][6] This leads to an accumulation of H3K4me3 at transcriptional start sites, which is an epigenetic mark associated with active gene transcription.[1][2][4] The resulting alteration in the epigenetic landscape ultimately leads to a G1 phase cell-cycle arrest and impaired proliferation in cancer cells, such as the multiple myeloma cell line MM1S.[1][4][7]
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are outlined below.
Biochemical Enzyme Inhibition Assay (AlphaScreen)
This assay quantifies the ability of Kdoam-25 to inhibit the demethylase activity of recombinant KDM5 enzymes.
-
Reagents and Materials: Recombinant KDM5A, KDM5B, KDM5C, or KDM5D enzyme; biotinylated H3K4me3 peptide substrate; 2-oxoglutarate (2-OG); Ascorbate; (NH4)2Fe(SO4)2·6H2O; AlphaLISA anti-H3K4me2/1 antibody; AlphaLISA acceptor beads; Streptavidin-coated donor beads; Assay buffer (e.g., HEPES, BSA); this compound serial dilutions.
-
Procedure:
-
Prepare a reaction mixture containing the KDM5 enzyme, assay buffer, and co-factors (2-OG, Ascorbate, Fe(II)).
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the anti-H3K4me2/1 antibody, acceptor beads, and donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The AlphaScreen signal is inversely proportional to the enzyme activity. Calculate the percent inhibition for each Kdoam-25 concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CCK8)
This assay measures the effect of Kdoam-25 on the proliferation and viability of cancer cell lines.
-
Reagents and Materials: MM1S (or other target) cells; Cell culture medium (e.g., RPMI-1640 with FBS); this compound; CCK8 reagent; 96-well cell culture plates.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubate the cells for the desired time period (e.g., 5-7 days).[1][2]
-
Add CCK8 reagent to each well and incubate for 1-4 hours, until a color change is visible.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells. Plot the cell viability against the log of the Kdoam-25 concentration and use a non-linear regression model to calculate the IC50.
Immunofluorescence Assay for Histone Methylation
This method visualizes changes in global H3K4me3 levels within cells following treatment with Kdoam-25.
-
Reagents and Materials: HeLa or other suitable cells; this compound; Primary antibody against H3K4me3; Fluorescently-labeled secondary antibody; DAPI for nuclear counterstaining; Paraformaldehyde (PFA) for fixation; Triton X-100 for permeabilization; Bovine Serum Albumin (BSA) for blocking.
-
Procedure:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cell membranes with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-H3K4me3 antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity of the H3K4me3 signal within the nucleus of treated versus control cells using image analysis software.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle after Kdoam-25 treatment.
-
Reagents and Materials: MM1S cells; this compound; Propidium Iodide (PI) staining solution; RNase A; Phosphate-buffered saline (PBS); Ethanol for fixation.
-
Procedure:
-
Treat cells with Kdoam-25 or DMSO for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells to remove ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of Kdoam-25-treated cells to the DMSO control.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Cellular Pathways Modulated by Kdoam-25 Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kdoam-25 citrate has emerged as a potent and highly selective small molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, with a focus on its mechanism of action, quantitative effects on cellular processes, and detailed experimental protocols. By inhibiting KDM5, this compound elevates global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This activity translates into significant anti-proliferative and cell cycle arrest effects in specific cancer cell models, most notably multiple myeloma. Furthermore, this guide explores the broader implications of KDM5 inhibition by this compound, including its role in the mIDH1-MDM2-wtTP53 signaling axis in intrahepatic cholangiocarcinoma and its potential to modulate immune responses through the cGAS-STING pathway. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of KDM5 inhibition and the intricate roles of epigenetic regulation in health and disease.
Core Mechanism of Action: Inhibition of KDM5 Histone Demethylases
This compound is a potent, cell-permeable inhibitor of the KDM5 family of 2-oxoglutarate (2-OG) dependent oxygenases.[1] These enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are responsible for the demethylation of trimethylated lysine 4 on histone H3 (H3K4me3), a hallmark of active gene promoters.[1] By competitively inhibiting KDM5, this compound prevents the removal of this critical epigenetic mark, leading to a global increase in H3K4me3 levels at transcriptional start sites.[1][2]
Quantitative Inhibition Data
The inhibitory potency of this compound against the catalytic domains of the KDM5 family members has been determined through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Table 1: In vitro inhibitory activity of this compound against KDM5 family enzymes. Data sourced from MedchemExpress.[2] |
Cellular Pathways and Downstream Effects
The primary biochemical effect of this compound, the inhibition of KDM5, triggers a cascade of downstream cellular events. These effects are primarily mediated by the subsequent alterations in gene expression patterns due to the stabilization of H3K4me3 at gene promoters.
Regulation of Gene Expression and Histone Methylation
Treatment of cells with this compound leads to a significant, dose-dependent increase in global H3K4me3 levels.[2] This effect is particularly pronounced at the transcriptional start sites of numerous genes, effectively reprogramming the cellular transcriptome.
Cell Cycle Arrest and Anti-Proliferative Effects
In multiple myeloma (MM) cell lines, particularly MM1S, this compound has been shown to impair proliferation and induce cell cycle arrest.[1][2] Treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the proportion of cells in the G2/M phase.[2] This cytostatic effect is a direct consequence of the altered gene expression profile induced by KDM5 inhibition.
| Cell Line | Assay | Endpoint | Value |
| MM1S | Cell Viability | IC50 | ~30 µM (after 5-7 days) |
| MM1S | Cell Cycle Analysis | Effect | G1 phase arrest |
| Table 2: Anti-proliferative and cell cycle effects of this compound on MM1S cells. Data sourced from MedchemExpress.[2] |
The mIDH1-MDM2-wtTP53 Axis in Intrahepatic Cholangiocarcinoma (iCCA)
Recent studies have elucidated a novel signaling pathway involving this compound in the context of isocitrate dehydrogenase 1 (IDH1) mutated intrahepatic cholangiocarcinoma (iCCA). In IDH1-mutant iCCA cells, the oncometabolite 2-hydroxyglutarate (2-HG) inhibits KDM5 activity, leading to increased H3K4me3 at the MDM2 promoter and subsequent MDM2 upregulation. MDM2, in turn, promotes the degradation of the tumor suppressor p53. Treatment with an inhibitor of mutant IDH1 (mIDH1) reduces 2-HG levels, restoring KDM5 activity and decreasing MDM2 expression. The effect of the mIDH1 inhibitor on MDM2 mRNA levels can be reversed by treatment with this compound, confirming the role of KDM5 in this pathway.
References
Preclinical Profile of Kdoam-25 Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kdoam-25 citrate is a potent and highly selective small-molecule inhibitor of the KDM5 family of histone lysine demethylases. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro efficacy, and associated experimental protocols. All quantitative data are presented in tabular format for ease of comparison, and key cellular signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language). This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting KDM5 enzymes.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer. The KDM5 (Lysine-Specific Demethylase 5) family of enzymes, also known as the JARID1 family, are Fe(II) and α-ketoglutarate-dependent oxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated forms (H3K4me2/3). Elevated levels of KDM5 enzymes have been implicated in various cancers, where they contribute to oncogenesis by altering the epigenetic landscape and promoting cell proliferation and survival. This compound has emerged as a potent and selective inhibitor of the KDM5 family, offering a promising therapeutic strategy for cancers dependent on KDM5 activity.
Mechanism of Action
Kdoam-25 is a 2-oxoglutarate (2-OG) competitive inhibitor of the KDM5 enzymes. By binding to the active site, it prevents the demethylation of H3K4me3. This leads to an increase in global H3K4me3 levels, particularly at transcription start sites. The accumulation of this active chromatin mark results in altered gene expression, ultimately leading to cell cycle arrest and impaired proliferation in susceptible cancer cell lines.
Signaling Pathway
The primary signaling pathway affected by this compound involves the direct inhibition of KDM5 enzymes and the subsequent impact on histone methylation and gene transcription.
A potential downstream effect of KDM5 inhibition involves the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. KDM5 enzymes can suppress the expression of STING. Inhibition of KDM5 can therefore lead to increased STING expression, potentially activating an innate immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of Kdoam-25
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Table 2: Cellular Activity of Kdoam-25
| Cell Line | Assay | Endpoint | Value | Treatment Duration |
| MM1S (Multiple Myeloma) | Cell Viability | IC50 | ~30 µM | 5-7 days |
| MM1S (Multiple Myeloma) | Cell Cycle Analysis | G1 Arrest | Increased G1 population | Not specified |
| 92.1-R (Uveal Melanoma) | Cell Viability | Inhibition | Significant at 5 µM | 72 hours |
Table 3: Effect of Kdoam-25 on Histone Methylation
| Cell Line | Treatment Concentration | Effect on H3K4me3 |
| Multiple Myeloma Cells | 50 µM | Approximately 2-fold increase |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical studies of this compound.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MM1S, 92.1-R)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value by plotting a dose-response curve.
Western Blot for H3K4me3
This protocol is for detecting changes in global H3K4me3 levels following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K4me3
-
Primary antibody against a loading control (e.g., total Histone H3 or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Methodological & Application
Application Notes and Protocols for Kdoam-25 Citrate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdoam-25 is a potent and highly selective small molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1][2] The citrate salt of Kdoam-25 is a stable form that retains full biological activity. The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate-dependent oxygenases that specifically remove methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). This demethylation activity at transcription start sites is associated with transcriptional repression. KDM5B is frequently overexpressed in various cancers, including multiple myeloma, and its high expression is often correlated with a poor prognosis.[3] Kdoam-25, by inhibiting KDM5 enzymes, leads to an increase in global H3K4 methylation, which in turn affects gene expression and cellular processes such as proliferation and cell cycle progression.[1][2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of Kdoam-25 citrate.
Data Presentation
Biochemical and Cellular Activity of Kdoam-25
| Parameter | Value | Cell Line/Enzyme | Reference |
| Biochemical IC50 | |||
| KDM5A | 71 nM | Recombinant Enzyme | [1][2] |
| KDM5B | 19 nM | Recombinant Enzyme | [1][2] |
| KDM5C | 69 nM | Recombinant Enzyme | [1][2] |
| KDM5D | 69 nM | Recombinant Enzyme | [1][2] |
| Cellular IC50 | |||
| KDM5B | ~50 µM | HeLa (overexpression) | [1] |
| Cell Viability (MM1S) | ~30 µM (after 5-7 days) | MM1S | [1][2] |
Cellular Effects of Kdoam-25 in Multiple Myeloma (MM1S) Cells
| Assay | Treatment | Observation | Reference |
| H3K4me3 Levels | 50 µM Kdoam-25 | Approximately 2-fold increase | [2] |
| Cell Cycle | Kdoam-25 Treatment | G1 phase arrest | [2] |
Signaling Pathway and Experimental Workflow
KDM5B Signaling Pathway and Inhibition by Kdoam-25
Caption: KDM5B signaling pathway and its inhibition by Kdoam-25.
General Experimental Workflow for In Vitro Characterization of Kdoam-25
Caption: Experimental workflow for Kdoam-25 in vitro characterization.
Experimental Protocols
KDM5B Biochemical Assay for IC50 Determination
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant KDM5B enzyme.
Materials:
-
Recombinant human KDM5B
-
H3K4me3 peptide substrate
-
α-ketoglutarate
-
Ascorbate
-
(NH4)2Fe(SO4)2·6H2O
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
This compound, serially diluted
-
Formaldehyde detection reagent
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-ketoglutarate, ascorbate, and (NH4)2Fe(SO4)2·6H2O.
-
Add the H3K4me3 peptide substrate to the reaction mixture.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the reaction by adding recombinant KDM5B enzyme to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of formaldehyde produced using a suitable detection reagent.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (CCK8)
This protocol describes how to measure the effect of this compound on the viability of multiple myeloma (e.g., MM1S) cells.
Materials:
-
MM1S cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Cell Counting Kit-8 (CCK8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MM1S cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the cells for the desired treatment duration (e.g., 5-7 days).
-
Add 10 µL of CCK8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest (e.g., uveal melanoma or multiple myeloma cells)
-
Appropriate complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count the cells, then dilute to a low density (e.g., 500-1000 cells/well).
-
Seed the cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
MM1S cells or other suitable cell line
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Western Blot for H3K4me3
This protocol is for detecting changes in global H3K4me3 levels in response to this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract histones from treated and untreated cells.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels.
References
Application Notes and Protocols for Kdoam-25 Citrate in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdoam-25 citrate is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A-D), which are enzymes responsible for removing the trimethyl mark from histone H3 at lysine 4 (H3K4me3).[1][2] This epigenetic modification is a key regulator of gene expression. In multiple myeloma, the overexpression of KDM5B is associated with a poorer prognosis.[1][3] this compound has been shown to impair the proliferation of the MM1S multiple myeloma cell line by inducing a G1 cell cycle arrest.[1] This document provides detailed application notes and protocols for the use of this compound in multiple myeloma cell line research.
Data Presentation
In Vitro Inhibitory Activity of Kdoam-25
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Table 1: Biochemical half maximal inhibitory concentration (IC50) values of Kdoam-25 for KDM5A-D in vitro.[4]
Cellular Activity of Kdoam-25 in MM1S Multiple Myeloma Cells
| Parameter | Value | Notes |
| Cell Viability (IC50) | ~30 µM | After 5-7 days of treatment.[4] |
| Cell Cycle Effect | G1 phase arrest | Increased proportion of cells in G1 and decreased proportion in G2. No significant increase in the sub-G1 apoptotic population.[1][5] |
| Histone Methylation | ~2-fold increase in global H3K4me3 | Measured by quantitative ChIP-seq.[4] |
Table 2: Summary of the cellular effects of Kdoam-25 on the MM1S multiple myeloma cell line.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of KDM5 histone demethylases, particularly KDM5B, which is often overexpressed in multiple myeloma.[1] This inhibition leads to an increase in the global levels of H3K4me3, an epigenetic mark associated with active gene transcription.[1] Research suggests that the anti-proliferative effect of KDM5B inhibition is mediated, at least in part, by the upregulation of cell cycle inhibitors like p21. The increased H3K4me3 at the promoter region of the CDKN1A gene (encoding p21) enhances its transcription.[6] The p21 protein then inhibits cyclin-dependent kinases (CDKs), leading to a G1 cell cycle arrest and subsequent impairment of cell proliferation.[6]
Experimental Protocols
Cell Viability Assay
This protocol is adapted from the methodology used to assess the effect of Kdoam-25 on MM1S cell viability.[1]
Workflow:
Materials:
-
MM1S multiple myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear bottom black plates
-
Fluorescent cell viability reagent (e.g., CellTiter-Blue® or alamarBlue™)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Culture MM1S cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed MM1S cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plates for 5 to 7 days.
-
Add the fluorescent cell viability reagent to each well according to the manufacturer's protocol (typically 10-20 µL per well).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Cell Cycle Analysis
This protocol outlines the procedure for analyzing the effect of Kdoam-25 on the cell cycle distribution of MM1S cells.[1]
Workflow:
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Epigenome in Multiple Myeloma: Impact on Tumor Cell Plasticity and Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia Stimulates SUMOylation-Dependent Stabilization of KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
Kdoam-25 citrate for overcoming MEK inhibitor resistance
Application Notes and Protocols for Kdoam-25 Citrate
Topic: this compound as a Selective KDM5 Inhibitor for Investigating Epigenetic Mechanisms in Drug Resistance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial reports suggesting this compound directly overcomes MEK inhibitor resistance in uveal melanoma have been retracted due to concerns about the integrity of the supporting data. Therefore, these application notes focus on the validated use of Kdoam-25 as a potent and selective inhibitor of the KDM5 family of histone demethylases. This tool can be utilized to explore the role of KDM5-mediated epigenetic regulation in various cellular processes, including the development of drug resistance.
Introduction
This compound is a potent and highly selective small molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of enzymes, also known as the JARID1 family.[1] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[2] H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5, Kdoam-25 leads to an increase in global H3K4me3 levels at transcription start sites, thereby altering gene expression.[3]
Given the role of epigenetic modifications in cancer development and the emergence of drug resistance, Kdoam-25 serves as a valuable chemical probe to investigate the functional consequences of KDM5 inhibition. These notes provide an overview of Kdoam-25's mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its application in cell-based assays.
Mechanism of Action
Kdoam-25 acts as a competitive inhibitor of 2-oxoglutarate at the active site of KDM5 enzymes.[4] This inhibition prevents the demethylation of H3K4me3, leading to the accumulation of this active chromatin mark. The KDM5 family includes four members: KDM5A, KDM5B, KDM5C, and KDM5D. Kdoam-25 exhibits potent inhibitory activity against all four members.[3] Dysregulation of KDM5 enzymes, particularly KDM5B, has been linked to cancer progression and poor prognosis in various malignancies, including multiple myeloma.[3]
Caption: Mechanism of Kdoam-25 action in the cell nucleus.
Data Presentation
The following tables summarize the quantitative data for Kdoam-25 from validated preclinical studies.
Table 1: In Vitro Inhibitory Activity of Kdoam-25 against KDM5 Family Enzymes
| Enzyme | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress.[3] |
Table 2: Cellular Activity of Kdoam-25 in MM1S Multiple Myeloma Cells
| Assay | Endpoint | Value | Treatment Duration |
| Cell Viability | IC50 | ~30 µM | 5-7 days |
| Cell Cycle Analysis | Effect | G1 Arrest | Not Specified |
| H3K4me3 Levels | Increase | ~2-fold | Not Specified |
| Data sourced from MedchemExpress and Tumber et al., 2017.[3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of Kdoam-25.
Cell Viability Assay (General Protocol)
This protocol describes a general method for assessing cell viability upon treatment with Kdoam-25 using a colorimetric assay such as CCK-8 or MTT.
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the Kdoam-25 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement (CCK-8): Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle control to determine the percentage of cell viability. Plot a dose-response curve and calculate the IC50 value.
Western Blotting for H3K4me3 Levels
This protocol details the detection of changes in H3K4me3 levels following Kdoam-25 treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Kdoam-25 (e.g., 10 µM) for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K4me3, diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total histone H3.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% cold ethanol
-
PI/RNase staining buffer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Kdoam-25 for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the KDM5 family of histone demethylases.[3] While its direct role in overcoming MEK inhibitor resistance is not supported by validated data, it remains an essential tool for researchers investigating the epigenetic regulation of gene expression and its impact on cancer biology and the development of therapeutic resistance. The protocols provided herein offer a framework for utilizing Kdoam-25 to explore these critical areas of research.
References
Application Notes and Protocols for the Experimental Design of Kdoam-25 Citrate in Uveal Melanoma
A Hypothetical Framework for Preclinical Evaluation
Disclaimer: It is important to note that a key research paper titled "KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma" has been retracted due to concerns regarding the integrity of the data and manipulation of the publication process.[1][2] Therefore, the following application notes and protocols are presented as a hypothetical experimental design for evaluating a novel KDM5B inhibitor, such as Kdoam-25 citrate, in the context of uveal melanoma. This framework is based on established preclinical research methodologies in the field and is intended to guide researchers in designing their own studies.
Introduction
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, and metastatic UM has a very poor prognosis.[3] A significant portion of uveal melanomas harbor activating mutations in GNAQ and GNA11, which drive oncogenic signaling through pathways such as the MAPK pathway.[4][5] However, resistance to targeted therapies like MEK inhibitors remains a major clinical challenge.
Epigenetic modifications are emerging as key regulators of drug resistance. KDM5B (Lysine-Specific Demethylase 5B), a histone demethylase, has been implicated in cancer progression and drug resistance. Kdoam-25 is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases, with a particularly high affinity for KDM5B.[6] This document outlines a hypothetical experimental workflow to investigate the potential of this compound as a therapeutic agent in uveal melanoma, particularly in the context of overcoming resistance to standard therapies.
In Vitro Evaluation of this compound
A critical first step in assessing the therapeutic potential of this compound is to evaluate its effects on uveal melanoma cells in a controlled laboratory setting. 2D and 3D cell culture models are invaluable for this purpose. While traditional 2D cell cultures are useful for initial high-throughput screening, 3D spheroid models can offer a more biologically relevant representation of the tumor microenvironment.[7][8]
Cell Lines
A panel of well-characterized human uveal melanoma cell lines should be used. For investigating mechanisms of resistance, both parental (sensitive) and drug-resistant cell lines are necessary. For example, MEK-inhibitor resistant cell lines can be generated by continuous exposure to drugs like trametinib.[9][10]
-
Parental Cell Lines: 92.1, OMM1, Mel270, OMM2.3, OMM2.5[8][11]
-
Resistant Cell Lines: To be generated from parental lines (e.g., 92.1-R, OMM1-R).
Experimental Protocols
1. Cell Viability Assay (MTS/MTT or CCK-8)
-
Objective: To determine the cytotoxic effects of this compound on uveal melanoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Seed uveal melanoma cells (parental and resistant) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
Add MTS/MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
-
2. Colony Formation Assay
-
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat with this compound at concentrations below the IC50 value.
-
Allow the cells to grow for 10-14 days, replacing the media with fresh drug-containing media every 3-4 days.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and analyze the results.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if this compound induces programmed cell death (apoptosis).
-
Protocol:
-
Treat uveal melanoma cells with this compound at various concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
4. Western Blot Analysis
-
Objective: To investigate the effect of this compound on key signaling pathways and epigenetic markers.
-
Protocol:
-
Treat cells with this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., KDM5B, H3K4me3, p-ERK, p-Akt, total ERK, total Akt, and a loading control like β-actin).[9][10]
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Illustrative Quantitative Data (Hypothetical)
Table 1: IC50 Values of this compound in Uveal Melanoma Cell Lines
| Cell Line | IC50 (µM) |
| 92.1-Parental | > 50 |
| 92.1-Resistant | 15.2 |
| OMM1-Parental | > 50 |
| OMM1-Resistant | 10.8 |
Table 2: Effect of this compound on Apoptosis in Resistant Uveal Melanoma Cells
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5.3% |
| Kdoam-25 (10 µM) | 25.7% |
| Kdoam-25 (20 µM) | 42.1% |
In Vivo Evaluation of this compound
To validate the in vitro findings, it is essential to assess the efficacy of this compound in a living organism. Xenograft mouse models are commonly used for this purpose in uveal melanoma research.[7][12][13]
Animal Model
-
Species: Immunocompromised mice (e.g., NU/NU nude or SCID mice) to prevent rejection of human tumor cells.[14]
-
Cell Line: A human uveal melanoma cell line that has been shown to be sensitive to this compound in vitro (e.g., OMM1-R). To monitor tumor growth and metastasis, cells can be engineered to express a reporter gene like luciferase or EGFP.[14]
Experimental Protocol
1. Tumor Implantation
-
Objective: To establish uveal melanoma tumors in mice.
-
Protocol:
-
Harvest uveal melanoma cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution like PBS or Matrigel.
-
Inject approximately 1 x 10^6 cells subcutaneously into the flank of each mouse.
-
Alternatively, for an orthotopic model that better mimics the human disease, cells can be injected into the posterior chamber of the eye.[14][15]
-
2. Treatment Regimen
-
Objective: To evaluate the anti-tumor activity of this compound in vivo.
-
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Control Group: Administer vehicle control (e.g., citrate buffer) via intraperitoneal injection or oral gavage.
-
Treatment Group: Administer this compound at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
3. Endpoint Analysis
-
Objective: To determine the effect of this compound on tumor growth and relevant biomarkers.
-
Protocol:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Process a portion of the tumor for histopathological analysis (H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Process another portion of the tumor for Western blot analysis to confirm the in vivo target engagement of this compound (e.g., changes in KDM5B and H3K4me3 levels).
-
If an orthotopic model is used, enucleate the eye and examine for tumor growth. Also, examine the liver for micrometastases, a common site of uveal melanoma spread.[14]
-
Illustrative Quantitative Data (Hypothetical)
Table 3: In Vivo Efficacy of this compound in a Uveal Melanoma Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| Kdoam-25 (25 mg/kg) | 625 ± 100 | 50% |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound in uveal melanoma.
Experimental Workflow
Caption: Preclinical experimental workflow for this compound evaluation.
References
- 1. Retracted: KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retracted: KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic adaptations to MEK and CDK4/6 co-targeting in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hindsight: Review of Preclinical Disease Models for the Development of New Treatments for Uveal Melanoma [jcancer.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological drug screening to inhibit uveal melanoma metastatic cells either via EGF-R, MAPK, mTOR or PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Uveal Melanoma: Methods, Applicability, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Animal Models of Uveal Melanoma: Methods, Applicability, and Limitations | Semantic Scholar [semanticscholar.org]
- 14. In-vivo xenograft murine human uveal melanoma model develops hepatic micrometastases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models of uveal melanoma - Uner - Annals of Eye Science [aes.amegroups.org]
Application Notes and Protocols: Kdoam-25 Citrate Treatment in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdoam-25 is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases.[1] These enzymes, particularly KDM5B, are frequently overexpressed in breast cancer and are associated with tumor progression and drug resistance. Kdoam-25 functions by preventing the demethylation of histone H3 at lysine 4 (H3K4), specifically the trimethylated form (H3K4me3), a key epigenetic mark associated with active gene transcription.[2][3] This document provides detailed application notes and experimental protocols for the use of Kdoam-25 citrate in MCF-7 human breast cancer cells, a widely used model for estrogen receptor-positive (ER+) breast cancer.
Mechanism of Action
This compound, as a KDM5 inhibitor, leads to an increase in the global levels of H3K4me3 in MCF-7 cells.[2][3] This epigenetic modification can alter gene expression profiles, impacting various cellular processes. Notably, inhibition of KDM5 has been shown to modulate signaling pathways related to cell proliferation, immune response, and metabolism in breast cancer cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound treatment in MCF-7 cells based on available literature.
Table 1: Effect of Kdoam-25 on H3K4me3 Levels in MCF-7 Cells
| Kdoam-25 Concentration | Treatment Duration | Fold Change in H3K4me3 Levels (Normalized to DMSO control) | Reference |
| 0.03 µM | 24 hours | ~1.5 | [3] |
| 0.1 µM | 24 hours | ~1.5 | [3] |
| 0.3 µM | 24 hours | ~1.5 | [3] |
| 1 µM | 24 hours | ~1.5 | [3] |
| 3 µM | 24 hours | No significant increase | [3] |
| 10 µM | 24 hours | No significant increase | [3] |
Table 2: Effect of Kdoam-25 on the Viability of Irradiated MCF-7 Cells
| Kdoam-25 Concentration | Radiation Dose | % Reduction in Viable Cells (Compared to Irradiated DMSO control) | Reference |
| 0.03 µM | 3 Gy | Significant reduction | [4] |
| 0.1 µM | 3 Gy | Significant reduction | [4] |
| 0.3 µM | 3 Gy | Significant reduction | [4] |
Table 3: Effect of Kdoam-25 on Clonogenic Survival of Irradiated MCF-7 Cells
| Kdoam-25 Concentration | Radiation Dose | Effect on Proliferative Capacity | Reference |
| 0.03 µM | 3 Gy | Significant decrease | [4] |
| 0.03 µM | 10 Gy | Significant decrease | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by KDM5 Inhibition
Inhibition of KDM5 by compounds like Kdoam-25 can impact multiple signaling pathways in breast cancer cells. The following diagrams illustrate two such pathways.
Caption: KDM5 inhibition by this compound leads to altered gene expression, impacting key signaling pathways.
Experimental Workflow for Assessing Kdoam-25 Effects
The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound in MCF-7 cells.
Caption: A streamlined workflow for studying the impact of this compound on MCF-7 cells.
Experimental Protocols
Cell Culture
MCF-7 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Western Blot for H3K4me3
This protocol is for detecting changes in global H3K4me3 levels.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MCF-7 cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM) and DMSO for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize H3K4me3 levels to total Histone H3.
Cell Viability Assay (CCK-8)
This assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed a low number of MCF-7 cells (e.g., 500 cells/well) in 6-well plates.
-
Allow cells to attach overnight, then treat with this compound for 24 hours.
-
Remove the treatment medium, wash with PBS, and add fresh complete medium.
-
Incubate for 10-14 days, changing the medium every 2-3 days, until visible colonies form.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the DMSO control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with this compound for the desired duration.
-
Harvest cells by trypsinization, including the supernatant to collect any detached cells.
-
Wash cells with cold PBS and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with this compound.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
- 1. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kdoam-25 Citrate in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of preclinical findings and protocols for the investigation of Kdoam-25 citrate, a potent and selective inhibitor of KDM5 histone demethylases, in combination with other cancer therapies. The information is intended to guide researchers in designing and conducting further studies to explore the synergistic potential of this compound in various cancer models.
Introduction
This compound targets the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are lysine-specific demethylases that primarily remove di- and tri-methyl groups from histone H3 at lysine 4 (H3K4me2/3).[1][2] Dysregulation of KDM5 activity has been implicated in cancer progression and drug resistance. By inhibiting KDM5, this compound increases global H3K4 methylation, leading to altered gene expression, cell cycle arrest, and impaired proliferation in cancer cells.[1][2] This mechanism of action provides a strong rationale for combining this compound with other anticancer agents to enhance their efficacy and overcome resistance.
Combination Therapy with Doxorubicin in Triple-Negative Breast Cancer (TNBC)
Preclinical studies have demonstrated a synergistic effect between Kdoam-25 and the chemotherapeutic agent doxorubicin in TNBC cell lines. The combination of suboptimal concentrations of both agents leads to enhanced apoptosis and inhibition of cell growth.[3] The proposed mechanism involves Kdoam-25-induced G2/M arrest, which may create genomic instability that sensitizes the cancer cells to the apoptotic effects of low-dose doxorubicin.[3]
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect | Reference |
| MDA-MB-231 | Kdoam-25 + Doxorubicin | Suboptimal concentrations | Synergistic inhibition of cell growth | [3] |
| MDA-MB-468 | Kdoam-25 + Doxorubicin | Suboptimal concentrations | Synergistic induction of apoptosis | [3] |
Experimental Protocol: Synergistic Effect of Kdoam-25 and Doxorubicin in TNBC cells
This protocol is adapted from the methodology described in the study by Holl et al. (2020).[3]
1. Cell Culture:
-
Culture MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Proliferation Assay (MTT):
-
Seed TNBC cells in 96-well plates at a suitable density.
-
After 24 hours, treat the cells with a dose range of Kdoam-25, doxorubicin, or a combination of both at suboptimal concentrations.
-
Incubate the cells for 6 days.
-
Assess cell proliferation using a standard MTT assay. Read the absorbance at the appropriate wavelength.
-
Calculate cell viability relative to vehicle-treated control cells.
3. Apoptosis Analysis (Western Blot):
-
Seed TNBC cells in 6-well plates.
-
Treat cells with vehicle, Kdoam-25, and/or doxorubicin at the indicated concentrations for 18 hours.
-
Lyse the cells and collect protein extracts.
-
Perform western blot analysis to detect key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3). Use GAPDH or β-actin as a loading control.
Signaling Pathway and Experimental Workflow
Caption: Proposed synergy of Kdoam-25 and Doxorubicin.
Caption: Workflow for testing synergistic combinations.
Potential Combination Strategies (Rationale-Based)
While direct preclinical data for this compound in combination with the following therapies is limited, the mechanism of KDM5 inhibition provides a strong rationale for these combinations.
Combination with MEK Inhibitors in Uveal Melanoma
Disclaimer: The primary research article suggesting the combination of Kdoam-25 with a MEK inhibitor in uveal melanoma has been retracted .[2][4][5][6] Therefore, the findings should be interpreted with caution. The initial hypothesis of the study was that KDM5B inhibition by Kdoam-25 could overcome resistance to MEK inhibitors like trametinib.[2] The proposed mechanism involved the upregulation of H3K4me3 and H3K27ac.[2] While the supporting data is now considered unreliable, this remains a plausible hypothesis that warrants further independent investigation.
Combination with PARP Inhibitors
The rationale for combining KDM5 inhibitors with PARP inhibitors (PARPi) stems from their convergent roles in DNA damage repair. KDM5 inhibitors have been shown to impair DNA damage repair mechanisms.[7] This could potentially induce a "BRCAness" phenotype in cancer cells that are proficient in homologous recombination, thereby sensitizing them to PARP inhibitors. This synthetic lethality approach is a promising area for future research.
Combination with Platinum-Based Chemotherapy (e.g., Cisplatin)
Similar to the rationale for combining with PARP inhibitors, the ability of KDM5 inhibitors to disrupt DNA damage repair pathways suggests a potential synergistic effect with DNA-damaging agents like cisplatin. By hindering the cell's ability to repair cisplatin-induced DNA adducts, this compound could enhance the cytotoxic effects of the chemotherapy.
Conclusion
This compound, as a selective KDM5 inhibitor, holds promise for use in combination cancer therapies. The synergistic effect with doxorubicin in TNBC models is supported by preclinical evidence and provides a clear path for further investigation. While direct evidence is lacking for other combinations, the underlying mechanism of action of this compound presents a strong scientific rationale for exploring its use with MEK inhibitors, PARP inhibitors, and platinum-based chemotherapy. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the therapeutic potential of these novel combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triple Combinations of Histone Lysine Demethylase Inhibitors with PARP1 Inhibitor–Olaparib and Cisplatin Lead to Enhanced Cytotoxic Effects in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Kdoam-25 Citrate Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kdoam-25 citrate in cell viability assays. The information is tailored for scientists and drug development professionals to help ensure accurate and reproducible experimental outcomes.
I. Troubleshooting Guides
This section addresses common issues encountered during cell viability experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: My replicate wells treated with the same concentration of this compound show significantly different viability readings. What could be the cause?
-
Answer: High variability between replicates is a common issue that can obscure the true effect of this compound. Several factors can contribute to this problem:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
Pipetting Errors: Inaccurate pipetting of either the cell suspension or the this compound dilutions will lead to inconsistent results. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Incomplete Solubilization of Formazan (MTT/XTT Assays): If using MTT or XTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization will lead to artificially low readings in some wells.
-
Issue 2: No Dose-Dependent Effect Observed
-
Question: I am not observing a clear dose-dependent decrease in cell viability with increasing concentrations of this compound. Why might this be?
-
Answer: A lack of a dose-response curve can be due to several factors related to the compound, the cells, or the assay itself:
-
Incorrect Concentration Range: The concentrations of this compound you are testing may be too low to induce a significant effect or too high, causing maximum cell death even at the lowest concentration. Perform a broad-range dose-finding experiment to identify the optimal concentration range for your specific cell line.
-
Cell Line Insensitivity: Not all cell lines are equally sensitive to KDM5 inhibition. Kdoam-25's primary targets are KDM5A-D.[1][2] Cell lines with low expression of these enzymes or with redundant survival pathways may be less sensitive.
-
Insufficient Incubation Time: The cytotoxic or cytostatic effects of this compound may require a longer incubation period to become apparent. For instance, in MM1S multiple myeloma cells, a significant reduction in viability was observed after a delay of 5-7 days.[1][2][3] Consider extending the incubation time of your assay.
-
Compound Instability or Precipitation: this compound may precipitate out of the cell culture medium, especially at higher concentrations, reducing its effective concentration. Visually inspect your wells for any signs of precipitation. Ensure your final DMSO concentration is low and consistent across all wells (typically ≤ 0.5%).
-
Issue 3: High Background Signal in Control Wells
-
Question: My negative control wells (cells with vehicle, e.g., DMSO) and even my blank wells (media only) have high absorbance/luminescence readings. What is causing this?
-
Answer: High background can be attributed to several factors:
-
Contamination: Bacterial or yeast contamination in your cell culture or reagents can lead to high metabolic activity and, consequently, a high background signal. Regularly check your cultures for contamination.
-
Compound Interference: this compound itself might directly react with the assay reagents. To test for this, include control wells with this compound in cell-free media.
-
Media Components: Phenol red, a common pH indicator in cell culture media, can interfere with colorimetric assays. Consider using a phenol red-free medium for your experiments.
-
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Kdoam-25? Kdoam-25 is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] By inhibiting these enzymes, Kdoam-25 prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to an increase in global H3K4 methylation at transcriptional start sites.[1][2] This epigenetic modification can alter gene expression, leading to impaired cell proliferation and cell cycle arrest, typically at the G1 phase.[1][2][3]
2. How should I prepare and store this compound? this compound is soluble in DMSO.[4][5] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentration. The final DMSO concentration in the cell culture should be kept low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
3. Which cell viability assay is best for use with this compound? The choice of assay depends on your experimental needs and available equipment.
-
MTT/XTT Assays: These are colorimetric assays that measure metabolic activity. They are widely used and cost-effective. However, they are endpoint assays and can be prone to interference from colored compounds or compounds that affect cellular redox potential.
-
CellTiter-Glo® Assay: This is a luminescent assay that measures ATP levels, which is a good indicator of metabolically active cells. It is generally more sensitive than colorimetric assays and has a simpler "add-mix-measure" protocol.[6][7][8][9][10]
4. What are some typical IC50 values for this compound? The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of the assay. It is crucial to determine the IC50 empirically for your specific experimental system.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| MM1S | Multiple Myeloma | 5-7 days | ~30 |
| 92.1-R | Uveal Melanoma (MEK-inhibitor resistant) | 72 hours | ~5 |
| OMM1-R | Uveal Melanoma (MEK-inhibitor resistant) | Not Specified | Not Specified |
(Data sourced from multiple studies)[1][2][3][11]
III. Experimental Protocols
A. MTT Cell Viability Assay Protocol for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock in complete culture medium.
-
Include a vehicle control (DMSO at the same final concentration as your highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours, or longer based on preliminary experiments).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
B. CellTiter-Glo® Luminescent Cell Viability Assay Protocol for this compound
This protocol is based on the manufacturer's instructions and should be adapted for your specific needs.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
IV. Visualizations
This compound Cell Viability Assay Workflow
Caption: Experimental workflow for a this compound cell viability assay.
KDM5B Signaling Pathway
Caption: Simplified KDM5B signaling pathway and the effect of Kdoam-25.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound CAS:2448475-08-7 LM8BR17661IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 11. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of Kdoam-25 citrate at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Kdoam-25 citrate, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals utilizing this potent and selective KDM5 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound?
A1: Kdoam-25 is a potent inhibitor of the KDM5 family of histone lysine demethylases, with in vitro IC50 values in the nanomolar range for KDM5A, KDM5B, KDM5C, and KDM5D.[1] It has been reported to be highly selective, showing no off-target activity on a panel of 55 receptors and enzymes in a CEREP express panel.[2][3]
Q2: At what concentrations are off-target effects a concern for this compound?
A2: While this compound is highly selective at nanomolar concentrations in biochemical assays, its cellular effective concentration (EC50) for KDM5B inhibition is significantly higher, in the micromolar range (~50 µM).[1][2] Researchers should be cautious when using concentrations above 1 µM in cellular assays, as unexpected phenotypic responses and potential off-target effects have been observed.[3][4]
Q3: Are there any known off-target kinases for this compound at high concentrations?
A3: Currently, there is no publicly available comprehensive kinome scan of this compound at high concentrations to definitively identify off-target kinases. The initial selectivity screening did not reveal off-target activity on a limited panel of kinases.[2][3] However, the discrepancy between biochemical potency and cellular efficacy, along with some anomalous cellular data, suggests that off-target interactions are possible at elevated concentrations.
Troubleshooting Guides
Problem 1: Unexpected or Contradictory Cellular Phenotypes at High Concentrations
Symptoms:
-
Cell viability is affected at concentrations intended for selective KDM5 inhibition.[1][5]
-
A paradoxical decrease or lack of increase in global H3K4me3 levels is observed at concentrations above 1 µM, contrary to the expected on-target effect.[4]
-
The observed cellular phenotype does not align with the known functions of KDM5 enzymes.
Possible Cause:
-
At high micromolar concentrations, this compound may be engaging with unintended molecular targets, including other kinases or enzymes, leading to confounding off-target effects.
Suggested Solutions:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the optimal concentration range for observing the desired on-target effect (increased H3K4me3) without inducing significant cytotoxicity or paradoxical effects.
-
Orthogonal Approaches: Use alternative methods to validate that the observed phenotype is due to KDM5 inhibition. This could include using other structurally distinct KDM5 inhibitors or employing genetic approaches like siRNA or CRISPR-Cas9 to knockdown KDM5 expression.[5]
-
Off-Target Profiling: If resources permit, consider performing a broad kinase panel screen (kinome scan) at the high concentrations being used in your cellular assays to identify potential off-target kinases.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct target engagement of this compound with KDM5 in your cellular model and to investigate potential engagement with suspected off-target proteins at high concentrations.[6]
Problem 2: Difficulty in Correlating Biochemical IC50 with Cellular Efficacy
Symptoms:
-
Nanomolar IC50 values from in vitro biochemical assays do not translate to similar potency in cellular assays, requiring micromolar concentrations to observe an effect.[1][2]
Possible Causes:
-
Cell Permeability: this compound may have limited permeability across the cell membrane, leading to lower intracellular concentrations.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Intracellular ATP Concentrations: High intracellular ATP concentrations can compete with ATP-competitive inhibitors for binding to kinases, reducing their apparent potency in a cellular context.
-
Protein Binding: Binding to intracellular proteins other than the target can reduce the free concentration of the inhibitor available to engage with KDM5.
Suggested Solutions:
-
Permeability Assays: If possible, perform assays to assess the cell permeability of this compound.
-
Efflux Pump Inhibitors: Use known efflux pump inhibitors in co-treatment experiments to see if the cellular potency of this compound increases.
-
NanoBRET™ Target Engagement Assays: Employ NanoBRET™ assays to quantify target engagement in living cells, which can provide a more accurate measure of cellular potency.[7]
-
CETSA: As mentioned previously, CETSA can confirm target engagement within the complex cellular environment.[6]
Quantitative Data Summary
| Parameter | Concentration | Target/Cell Line | Reference |
| Biochemical IC50 | |||
| KDM5A | 71 nM | Purified enzyme | [1] |
| KDM5B | 19 nM | Purified enzyme | [1] |
| KDM5C | 69 nM | Purified enzyme | [1] |
| KDM5D | 69 nM | Purified enzyme | [1] |
| Cellular EC50 | |||
| KDM5B Inhibition | ~50 µM | HeLa cells | [2][8] |
| Cell Viability (MM1S) | ~30 µM | MM1S cells | [1][8] |
| Phenotypic Observations | |||
| G1 Cell Cycle Arrest | 50 µM | MM1S cells | [1][2] |
| Loss of H3K4me3 Increase | >1 µM | MCF-7 cells | [4] |
Experimental Protocols
Kinome Scanning for Off-Target Identification
Objective: To identify potential off-target kinases of this compound at high concentrations.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Select a comprehensive kinase panel that covers a broad representation of the human kinome. Several commercial vendors offer these services.
-
Assay Conditions:
-
Perform the primary screen at a high concentration of this compound (e.g., 10 µM or 50 µM) to maximize the chances of detecting off-target interactions.
-
Use an ATP concentration that is at or near the Km for each kinase to ensure physiological relevance.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested concentration.
-
Identify "hits" as kinases that show significant inhibition (e.g., >50% inhibition).
-
For any identified hits, perform follow-up dose-response experiments to determine the IC50 values.
-
-
Interpretation: Compare the IC50 values for off-target kinases with the on-target IC50 for KDM5 to determine the selectivity window at high concentrations.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (KDM5) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a high concentration of this compound for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Separation: Centrifuge the lysates to pellet aggregated proteins.
-
Protein Detection: Analyze the supernatant for the presence of the target protein (KDM5) and any suspected off-target proteins using Western blotting or other sensitive protein detection methods.
-
Data Analysis:
-
Generate a melting curve for the target protein in the presence and absence of this compound.
-
A shift in the melting curve to a higher temperature indicates that the compound is binding to and stabilizing the protein.
-
Perform an isothermal dose-response experiment at a fixed temperature to determine the cellular EC50 for target engagement.
-
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of this compound to KDM5 in living cells.
Methodology:
-
Cell Line Engineering: Create a stable cell line that expresses KDM5 fused to a NanoLuc® luciferase.
-
Tracer Optimization: Determine the optimal concentration of a fluorescently labeled tracer that binds to the KDM5-NanoLuc® fusion protein.
-
Competitive Binding Assay:
-
Treat the engineered cells with the optimized tracer concentration and a range of this compound concentrations.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
-
Data Analysis:
-
A decrease in the BRET signal indicates that this compound is displacing the tracer and binding to KDM5.
-
Calculate the IC50 value for target engagement from the dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular effects of this compound.
Caption: Simplified signaling pathway showing the on-target effect of this compound on KDM5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing Kdoam-25 citrate incubation time for H3K4me3 increase
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Kdoam-25 citrate, a potent KDM5 inhibitor, to achieve a targeted increase in H3K4me3 levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Kdoam-25 is a potent and highly selective inhibitor of the KDM5 (also known as JARID1) family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, KDM5D).[1][2] These enzymes are responsible for removing trimethyl marks from histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[3] By inhibiting KDM5 enzymes, Kdoam-25 prevents the demethylation of H3K4me3, leading to its accumulation at a global level, particularly at transcription start sites.[1][2] this compound is the stable salt form of the compound, which retains the same biological activity.[1]
Q2: What is the difference between the biochemical IC50 and the effective cellular concentration of Kdoam-25?
A2: Kdoam-25 exhibits high potency in biochemical assays, with IC50 values (the concentration required to inhibit enzyme activity by 50%) of less than 100 nM for all KDM5 family members.[2][4] However, in cell-based assays, a higher concentration is required to achieve the desired effect due to factors like cell membrane permeability and engagement with the target in a complex cellular environment. The half-maximal effective concentration (EC50) in human cell lines is reported to be approximately 50 µM.[2][4] Therefore, experiments should be designed using concentrations in the micromolar range.
Q3: What is a recommended starting concentration and incubation time?
A3: A typical starting point for incubation time is 24 hours, as several studies have reported observable effects on H3K4me3 levels within this timeframe.[2][3][5] For concentration, a dose-response experiment is highly recommended, starting from low micromolar concentrations (e.g., 0.1 µM) up to 50 µM. Some studies have noted that the positive effect on H3K4me3 levels can be lost at higher concentrations in certain cell lines, so a broad range is crucial for initial optimization.[5]
Q4: Can Kdoam-25 treatment affect cell proliferation and viability?
A4: Yes. By modulating H3K4me3 levels, Kdoam-25 can influence gene expression programs that control cell cycle and survival. Treatment with Kdoam-25 has been shown to impair proliferation and induce a G1 cell-cycle arrest in multiple myeloma (MM1S) cells.[1][2] In other cell types, it can promote cell death.[6][7] These effects can be delayed, sometimes becoming apparent only after 5-7 days of treatment.[1] It is advisable to perform cell viability assays in parallel with histone modification analysis.
Troubleshooting Guide
Problem: I am not observing an increase in H3K4me3 levels after this compound treatment.
This is a common issue that can often be resolved by systematically optimizing experimental parameters.
Possible Cause 1: Suboptimal Incubation Time
The kinetics of H3K4me3 accumulation can vary significantly between different cell types. The chosen time point may be too early or too late to observe the maximal effect.
Solution: Perform a time-course experiment. Treat your cells with a fixed, mid-range concentration of this compound (e.g., 5-10 µM) and harvest them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). Analyze H3K4me3 levels by Western blot to identify the optimal incubation period.
Possible Cause 2: Suboptimal Drug Concentration
The dose-response to Kdoam-25 can be narrow or even biphasic in some cell lines. In MCF-7 cells, for instance, a significant increase in H3K4me3 was observed at concentrations between 0.03-1 µM, but this effect was lost at higher concentrations.[5]
Solution: Perform a thorough dose-response experiment using your optimized incubation time. Test a wide range of this compound concentrations, from low nanomolar to high micromolar (e.g., 0.01 µM, 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). This will determine the optimal concentration for your specific cell model.
Possible Cause 3: Low Endogenous KDM5 Activity
If the cell line used has very low baseline expression or activity of KDM5 enzymes, the effect of an inhibitor will be minimal, as there is little demethylation to inhibit.
Solution: Before extensive optimization, verify the expression of KDM5 family members (especially KDM5A and KDM5B) in your cell line of interest via Western blot or qPCR. If expression is low, consider using a different cell model known to have higher KDM5 activity.
Possible Cause 4: Technical Issues with H3K4me3 Detection
The lack of a signal may be due to issues with the detection method rather than the drug treatment itself.
Solution:
-
Histone Extraction: Ensure your histone extraction protocol is efficient and yields high-quality histone proteins.
-
Antibody Validation: Use a well-validated primary antibody specific for H3K4me3. Run positive controls (e.g., lysates from a cell line known to have high H3K4me3 levels) and negative controls.
-
Loading Control: Always use a total histone H3 antibody as a loading control to ensure equal amounts of histone protein are loaded in each lane.
Problem: I am observing high cell toxicity or unexpected anti-proliferative effects.
Possible Cause: Concentration is too high or incubation is too long.
Kdoam-25 is designed to alter cellular epigenetics, which can lead to significant effects on cell proliferation and survival.[1][2] These effects are part of its mechanism of action but may confound experiments focused solely on histone mark changes.
Solution:
-
Reduce Concentration: Titrate the this compound concentration to the lowest level that still produces a measurable increase in H3K4me3. Refer to your dose-response curve.
-
Shorten Incubation Time: Use the earliest time point at which a significant H3K4me3 increase is observed from your time-course experiment.
-
Monitor Viability: Run a parallel cell viability assay (e.g., CCK8, MTS, or Annexin-V/PI staining) to correlate the phenotypic effects with the observed changes in histone methylation.[6]
Data Presentation & Summary
Table 1: Summary of Kdoam-25 Effects in Published Studies
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MM1S (Multiple Myeloma) | ~30 µM | 5-7 days | Reduced cell viability. | [1] |
| MM1S (Multiple Myeloma) | 50 µM | Not Specified | ~2x increase in H3K4me3; G1 cell-cycle arrest. | [1][2] |
| HeLa | ~50 µM | 24 hours | Increased H3K4me3 levels (IF assay). | [2] |
| MCF-7 (Breast Cancer) | 0.03 - 1 µM | 24 hours | ~1.5-fold increase in H3K4me3; effect lost at higher doses. | [3][5] |
| 92.1-R (Uveal Melanoma) | 5 µM | 72 hours | Inhibited cell viability and colony formation. | [6] |
| OMM1-R (Uveal Melanoma) | 5 µM | 24 hours | Promoted cell death (apoptosis). | [6][7] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing Incubation Time
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (approx. 70-80% confluency) at the final time point.
-
Treatment: Add this compound at a predetermined concentration (e.g., 10 µM) to the culture medium. Include a vehicle control (e.g., DMSO).
-
Harvesting: Harvest cell pellets at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Histone Extraction: Perform histone extraction using a validated protocol (e.g., acid extraction).
-
Analysis: Quantify protein concentration, and analyze H3K4me3 and total H3 levels via Western blotting.
Protocol 2: Dose-Response Experiment for Optimizing Concentration
-
Cell Seeding: Plate cells at a consistent density in multiple wells or flasks.
-
Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 50 µM) and a vehicle control.
-
Incubation: Incubate the cells for the optimal duration determined in the time-course experiment (e.g., 24 hours).
-
Harvesting & Analysis: Harvest cells, extract histones, and perform Western blot analysis for H3K4me3 and total H3.
Visualizations
Caption: this compound inhibits the KDM5 enzyme, blocking H3K4me3 demethylation.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for experiments showing no H3K4me3 increase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kdoam-25 Citrate Cytotoxicity in Non-Cancerous Cells: A Technical Guide
A comprehensive resource for researchers, scientists, and drug development professionals investigating the effects of the selective KDM5 inhibitor, Kdoam-25 citrate, on non-cancerous cell lines. This guide provides a structured approach to experimental design, troubleshooting, and data interpretation, addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
1. What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
Current research indicates that this compound exhibits significantly lower cytotoxicity in non-cancerous cells compared to cancerous cell lines. One study reported that Kdoam-25 did not decrease the viability of a cell line derived from human mesenchymal stem cells.[1][2] This suggests a favorable therapeutic window, a critical aspect for its potential clinical applications. However, the available data is limited, and it is crucial to empirically determine the cytotoxicity in your specific non-cancerous cell line of interest.
2. Why am I observing low or no cytotoxicity in my non-cancerous cell line even at high concentrations of this compound?
This observation aligns with existing findings. Kdoam-25 is a highly selective inhibitor of the KDM5 family of histone lysine demethylases.[2][3][4] The differential expression and dependency on KDM5 enzymes between cancerous and non-cancerous cells likely contribute to the observed selective cytotoxicity. Cancer cells often exhibit a greater reliance on specific epigenetic pathways for their proliferation and survival, making them more susceptible to KDM5 inhibition.
3. What is the recommended concentration range and incubation time for initial cytotoxicity screening in non-cancerous cells?
Based on studies in cancer cell lines where an IC50 of approximately 30 μM was observed after 5-7 days in MM1S multiple myeloma cells, a broad concentration range is recommended for initial screening in non-cancerous cells.[1][2][3] A starting range of 1 µM to 100 µM is advisable. Due to the delayed effect observed in some cancer cell lines, it is essential to include longer incubation periods, such as 72 hours, 96 hours, and even up to 7 days, to accurately assess cytotoxicity.
4. Should I use Kdoam-25 or this compound in my experiments?
The citrate salt of Kdoam-25 is the recommended form for cellular assays.[3] The free base of Kdoam-25 is prone to instability, while the citrate salt is more stable and retains the same biological activity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity data between replicates. | - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use a calibrated multichannel pipette for drug addition.- Avoid using the outer wells of the microplate or fill them with sterile PBS. |
| Precipitation of this compound in culture medium. | - Exceeding the solubility limit of the compound.- Interaction with components of the serum or medium. | - Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium.- Perform a solubility test of this compound in your specific culture medium before the experiment. |
| Unexpected cytotoxicity at low concentrations. | - Contamination of cell culture (e.g., mycoplasma).- Error in stock solution concentration calculation. | - Regularly test cell cultures for mycoplasma contamination.- Verify the concentration and purity of the this compound stock. |
| No effect on histone H3K4 trimethylation (H3K4me3) levels. | - Insufficient incubation time.- Ineffective cellular uptake of the compound.- Low KDM5 activity in the chosen cell line. | - Increase the incubation time with this compound.- Verify cellular uptake using analytical methods if possible.- Assess the basal expression and activity of KDM5 enzymes in your cell line. |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2x concentrated working solutions).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound working solutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: If using MTT, add the solubilization buffer. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Kdoam-25 Mechanism of Action
Kdoam-25 functions by inhibiting the enzymatic activity of the KDM5 family of histone demethylases. This leads to an increase in the global levels of H3K4me3, a mark associated with active gene transcription. In cancer cells, this epigenetic alteration can lead to cell cycle arrest and a reduction in proliferation.[1][3][5] The precise downstream effects in non-cancerous cells are still under investigation but are hypothesized to be less pronounced due to different dependencies on KDM5 activity.
Caption: Mechanism of this compound action.
Cytotoxicity Experimental Workflow
The following diagram outlines a standard workflow for assessing the cytotoxicity of this compound in non-cancerous cell lines.
Caption: Standard workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to minimize Kdoam-25 citrate degradation in solution
Disclaimer: Information regarding a specific compound designated "Kdoam-25 citrate" is not publicly available. This guide provides general best practices for the handling and storage of small molecule citrate salts in a research setting and is intended to serve as a foundational resource. The recommendations herein are based on established principles of small molecule stability and may need to be adapted based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound to ensure maximum stability?
The choice of solvent is critical for the stability of this compound. For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) is often a suitable choice due to its ability to dissolve a wide range of compounds and its low reactivity. For aqueous-based assays, it is crucial to use high-purity, sterile water (e.g., Milli-Q or equivalent) or a buffer system that maintains a pH where the compound is most stable. The ideal pH will be specific to the molecule and should be determined experimentally.
Q2: At what temperature should I store my this compound solutions?
For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with stability studies.
Q3: Is this compound sensitive to light?
Many small molecules are light-sensitive. To minimize the risk of photodegradation, it is best practice to store this compound solutions in amber vials or tubes, or to wrap the container in aluminum foil. When working with the compound, try to minimize exposure to direct light.
Q4: Can I use tap water to prepare my aqueous solutions of this compound?
No, it is strongly advised against using tap water. Tap water contains various impurities, including metal ions and chlorine, which can catalyze the degradation of your compound. Always use high-purity water for the preparation of all solutions.
Troubleshooting Guide
Issue: I am observing a rapid loss of activity of my this compound in my experiments.
This is a common issue that can often be traced back to the stability of the compound in the experimental solution. Here are several potential causes and troubleshooting steps:
-
pH of the Medium: The pH of your experimental medium can significantly impact the stability of this compound. The citrate salt itself will make the solution slightly acidic. If your molecule is unstable at low pH, you may need to use a buffered solution.
-
Recommendation: Perform a pH stability study to determine the optimal pH range for your compound. Test a range of buffers (e.g., phosphate, TRIS) to find the one that provides the best stability.
-
-
Hydrolysis: If your compound has functional groups susceptible to hydrolysis (e.g., esters, amides), the aqueous environment of your experiment could be causing degradation.
-
Recommendation: Prepare fresh solutions for each experiment. If possible, prepare the final dilution of this compound in the assay buffer immediately before use.
-
-
Oxidation: this compound may be susceptible to oxidation, especially if exposed to air for extended periods or in the presence of metal ions.
-
Recommendation: Consider degassing your solvents or using an inert gas (e.g., argon, nitrogen) to blanket your solutions. The addition of an antioxidant may be considered, but its compatibility with your experimental system must be verified.
-
-
Incorrect Storage: As mentioned in the FAQs, improper storage is a leading cause of compound degradation.
-
Recommendation: Review your storage procedures. Ensure that stock solutions are stored at or below -20°C and that aliquots are used to prevent multiple freeze-thaw cycles.
-
Summary of Factors Affecting this compound Stability
| Parameter | Recommendation for Minimizing Degradation | Potential Impact of Non-Compliance |
| Solvent | Use anhydrous DMSO for stock solutions. Use high-purity water or appropriate buffers for aqueous solutions. | Introduction of water can lead to hydrolysis. Impurities in lower-grade solvents can catalyze degradation. |
| pH | Determine and maintain the optimal pH for stability using a suitable buffer system. | Deviation from the optimal pH range can lead to acid or base-catalyzed degradation. |
| Temperature | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Higher temperatures increase the rate of chemical degradation. Freeze-thaw cycles can cause precipitation and degradation. |
| Light | Protect solutions from light by using amber vials or wrapping containers in foil. | Exposure to light, particularly UV, can cause photodegradation. |
| Oxygen | For oxygen-sensitive compounds, degas solvents and store under an inert atmosphere. | Oxidation can lead to the formation of inactive byproducts. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound in a chosen buffer over a short period.
Materials:
-
This compound
-
Anhydrous DMSO
-
High-purity water
-
Selected buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
LC-MS system for peak identification
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the chosen buffer.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your baseline.
-
Incubation: Incubate the remaining test solution at a relevant temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate degradation products, which can be further analyzed by LC-MS.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for this compound stability assessment.
addressing variability in Kdoam-25 citrate experimental outcomes
Welcome to the technical support center for Kdoam-25 citrate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address variability and ensure reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] Its primary mechanism of action is the inhibition of the demethylation of histone H3 at lysine 4 (H3K4), particularly trimethylated H3K4 (H3K4me3), at transcriptional start sites.[1][2] This inhibition leads to an increase in global H3K4me3 levels, which can alter gene expression and subsequently impact cellular processes such as proliferation and cell cycle progression.[1][2]
2. What is the difference between Kdoam-25 and this compound?
Kdoam-25 is the active compound, while this compound is its stable salt form. The free form of Kdoam-25 is prone to instability, and therefore, the citrate salt is recommended for experimental use to ensure consistent biological activity.[2]
3. How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO and water. For a stock solution, dissolve in DMSO.[3]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in DMSO to the desired concentration (e.g., 10 mM or 200 mg/mL).[3] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[3]
-
Storage:
4. Why do I observe a weaker effect in my cell-based assays compared to the reported biochemical IC50 values?
The higher concentrations of this compound required for cellular activity compared to its nanomolar biochemical IC50 values can be attributed to a few factors:
-
Moderate-to-low cell permeability: Kdoam-25 has been shown to have low passive permeability across cellular membranes.[4][5]
-
Competition with 2-oxoglutarate (2-OG): Kdoam-25 acts as a partial competitor of the KDM5 cofactor, 2-OG. Intracellular concentrations of 2-OG can be in the micromolar range, which can reduce the apparent potency of the inhibitor.[4]
5. In which cell lines has this compound shown activity?
Kdoam-25 has demonstrated anti-proliferative effects in multiple myeloma cell lines, such as MM1S.[1][2][4] It has also been shown to inhibit the viability of uveal melanoma cells that are resistant to MEK inhibitors.[6][7] However, its effect can be cell-line dependent, and some cell lines may be less sensitive.[4]
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell proliferation | 1. Suboptimal concentration: The effective concentration in cellular assays is significantly higher than the biochemical IC50. 2. Insufficient incubation time: The anti-proliferative effects of Kdoam-25 can have a delayed onset. 3. Cell line resistance: The target KDM5 enzymes may not be critical for the proliferation of your specific cell line, or the cells may have redundant pathways. 4. Compound degradation: Improper storage or handling of this compound. | 1. Perform a dose-response experiment with a wide range of concentrations, starting from low micromolar (e.g., 1 µM) up to high micromolar (e.g., 50-100 µM).[2][4] 2. Increase the incubation time. Effects on cell viability have been observed after 5-7 days of treatment.[2] 3. Confirm the expression of KDM5 proteins in your cell line. Consider using a positive control cell line known to be sensitive to Kdoam-25 (e.g., MM1S). 4. Ensure proper storage of stock solutions at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1][3] |
| Inconsistent H3K4me3 levels in Western Blot | 1. Timing of analysis: The increase in H3K4me3 may be transient or peak at a specific time point. 2. Antibody quality: The anti-H3K4me3 antibody may not be specific or sensitive enough. 3. Insufficient inhibitor concentration: The concentration used may not be sufficient to inhibit endogenous KDM5 activity effectively. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing H3K4me3 changes. 2. Validate your anti-H3K4me3 antibody using positive and negative controls. 3. Use a concentration known to be effective in cellular assays (e.g., 10-50 µM).[2] |
| Precipitation of the compound in cell culture medium | 1. Supersaturation: The final concentration of this compound in the medium exceeds its solubility. 2. High DMSO concentration: The final concentration of DMSO in the medium is too high, causing the compound to precipitate. | 1. Ensure the final concentration of the compound in the medium is within its solubility limit. If necessary, prepare a lower concentration stock solution. 2. Keep the final DMSO concentration in the culture medium below 0.5% (v/v). |
III. Data Presentation
Table 1: In Vitro Inhibitory Activity of Kdoam-25
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5A | 71 | Biochemical | [1][2] |
| KDM5B | 19 | Biochemical | [1][2] |
| KDM5C | 69 | Biochemical | [1][2] |
| KDM5D | 69 | Biochemical | [1][2] |
Table 2: Cellular Activity of Kdoam-25
| Cell Line | Assay | Endpoint | EC50 / IC50 (µM) | Reference |
| MM1S (Multiple Myeloma) | Cell Viability | 5-7 days | ~30 | [2][4] |
| HeLa (overexpressing KDM5B) | H3K4me3 Demethylation (Immunofluorescence) | 24 hours | ~50 | [4] |
| MCF-7 (Breast Cancer) | H3K4me3 Levels (Western Blot) | 24 hours | Modest increase at 0.03-1 µM | [8] |
| 92.1-R (Uveal Melanoma, MEK-inhibitor resistant) | Cell Viability | Not specified | Significantly suppressed viability | [7] |
IV. Experimental Protocols
A. Cell Viability Assay (e.g., CCK8 or MTT)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK8 or MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as in the highest compound dilution.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 3, 5, or 7 days). Note that the effects of Kdoam-25 may be delayed.[2]
-
Viability Measurement:
-
For CCK8: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
B. Western Blot for H3K4me3
This protocol describes how to detect changes in global H3K4me3 levels following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10-50 µM) or vehicle control for the desired time (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for loading, you can strip the membrane and re-probe with an anti-total Histone H3 antibody.
-
Data Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
V. Visualizations
A. KDM5 Signaling Pathway
Caption: this compound inhibits KDM5, increasing H3K4me3 at TSS, altering gene expression, and leading to decreased proliferation and cell cycle arrest.
B. Experimental Workflow for Assessing this compound Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to KDM5 Demethylase Inhibitors: Kdoam-25 Citrate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kdoam-25 citrate, a potent and selective pan-inhibitor of the KDM5 family of histone lysine demethylases, with other notable KDM5 inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to KDM5 Inhibition
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical regulators of gene expression through the demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active transcription.[1] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.[2] KDM5 inhibitors aim to restore normal gene expression patterns by preventing the removal of H3K4me3.[1]
This compound: A Profile
This compound is a potent and highly selective, cell-permeable inhibitor of the KDM5 family of histone lysine demethylases.[3] It acts as a 2-oxoglutarate (2-OG) competitive inhibitor, effectively blocking the catalytic activity of KDM5 enzymes.[4]
Comparative Performance Data
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other frequently studied KDM5 inhibitors.
Table 1: Biochemical Potency of KDM5 Inhibitors (IC50, nM)
| Inhibitor | KDM5A | KDM5B | KDM5C | KDM5D | Selectivity Notes |
| Kdoam-25 | 71 | 19 | 69 | 69 | Highly selective for the KDM5 subfamily over other 2-OG oxygenases.[5] |
| CPI-455 | 10 | 3 | - | - | Pan-KDM5 inhibitor with ~200-fold selectivity over KDM4C.[6] |
| JIB-04 | 230 | - | - | - | Pan-Jumonji inhibitor, also inhibits KDM4 family members.[7][8] |
| KDM5-C70 | - | - | - | - | Shows greater inhibitory activity against the KDM5 family versus KDM6 and KDM4.[2] |
Table 2: Cellular Activity of KDM5 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / IC50 | Key Findings |
| Kdoam-25 | MM1S (Multiple Myeloma) | Cell Viability | ~30 µM | Induces G1 cell-cycle arrest and impairs proliferation.[3] |
| Kdoam-25 | OMM1-R (Uveal Melanoma) | Cell Viability | ~5 µM | Overcomes MEK inhibitor resistance.[9] |
| CPI-455 | MCF-7, T-47D, EFM-19 (Breast Cancer) | Cell Viability | >20 µM | Synergistically inhibits cell growth in combination with DAC.[6] |
| JIB-04 | NSCLC cell lines | Radiosensitization | - | Sensitizes radioresistant non-small cell lung cancer to radiation.[8] |
Signaling Pathways
KDM5A, a prominent member of the KDM5 family, is involved in key signaling pathways that regulate cell fate.
Figure 1: KDM5A negatively regulates p53 signaling by inhibiting p53 translation.
Figure 2: KDM5A can repress Wnt/β-catenin signaling by demethylating H3K4me3 at the promoters of Wnt target genes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Biochemical IC50 Determination (AlphaScreen Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against KDM5 enzymes using the AlphaScreen technology.
References
- 1. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Kdoam-25 Citrate: A Comparative Guide to a Selective KDM5 Inhibitor for Gene Expression Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kdoam-25 citrate's performance against other lysine-specific demethylase 5 (KDM5) inhibitors, supported by experimental data. It is designed to assist researchers in making informed decisions about the selection of chemical probes for studying the role of KDM5 enzymes in gene expression and disease.
Introduction to KDM5 Inhibition
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are histone demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). As H3K4me3 is a key epigenetic mark associated with active gene transcription, the inhibition of KDM5 enzymes leads to an increase in global H3K4me3 levels at transcription start sites, thereby influencing gene expression. Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.
This compound is a potent and selective, cell-permeable inhibitor of the KDM5 family of histone lysine demethylases. This guide will compare its activity and selectivity with other known KDM5 inhibitors, CPI-455 and JIB-04.
Comparative Performance of KDM5 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound, CPI-455, and JIB-04 against various histone demethylases.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | KDM5A | 71 | Highly selective for the KDM5 family. |
| KDM5B | 19 | ||
| KDM5C | 69 | ||
| KDM5D | 69 | ||
| CPI-455 | KDM5A | 10 | Pan-KDM5 inhibitor with high potency. |
| KDM5B | Data not available | ||
| KDM5C | Data not available | ||
| KDM5D | Data not available | ||
| JIB-04 | JARID1A (KDM5A) | 230 | Pan-Jumonji inhibitor, also inhibits other KDM families. |
| JMJD2A | 445 | ||
| JMJD2B | 435 | ||
| JMJD2C | 1100 | ||
| JMJD2D | 290 | ||
| JMJD2E | 340 | ||
| JMJD3 | 855 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of KDM5 inhibition and a general workflow for evaluating the effects of inhibitors on gene expression.
Experimental Protocols
Western Blot for H3K4me3 Levels
Objective: To determine the effect of this compound on global H3K4me3 levels.
Materials:
-
Cells of interest
-
This compound, CPI-455, JIB-04
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors for the desired time (e.g., 24-48 hours).
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize H3K4me3 levels to total Histone H3.
Immunofluorescence for H3K4me3 Localization
Objective: To visualize the effect of this compound on the nuclear localization of H3K4me3.
Materials:
-
Cells cultured on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBST)
-
Primary antibody: anti-H3K4me3
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Treat cells on coverslips with this compound.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-H3K4me3 primary antibody overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash and mount coverslips onto microscope slides.
-
Visualize using a fluorescence microscope.
Chromatin Immunoprecipitation (ChIP-seq) for Genome-wide H3K4me3 Profiling
Objective: To identify the genomic regions with altered H3K4me3 marks following this compound treatment.
Materials:
-
Cells treated with this compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Lyse cells and sonicate to shear chromatin into 200-500 bp fragments.
-
Immunoprecipitate chromatin with an anti-H3K4me3 antibody overnight.
-
Capture antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
-
Analyze the sequencing data to identify H3K4me3 peaks and compare between treated and untreated samples.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells in a 96-well plate
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of concentrations of the inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a potent and highly selective inhibitor of the KDM5 family of histone demethylases. Its high selectivity for the KDM5 family, as demonstrated by the IC50 data, makes it a valuable tool for specifically studying the roles of these enzymes in gene regulation and disease. In comparison, while CPI-455 shows high potency, its activity across all KDM5 members is not fully characterized in publicly available data. JIB-04, being a pan-Jumonji inhibitor, lacks the specificity of Kdoam-25 and may produce off-target effects by inhibiting other KDM families.
The provided experimental protocols offer a starting point for researchers to validate the effects of this compound and other inhibitors on gene expression in their specific models. The choice of inhibitor will ultimately depend on the specific research question, with this compound being a superior choice when high selectivity for the KDM5 family is required.
A Comparative Guide: Kdoam-25 Citrate vs. Kdoam-25 Free Base for Epigenetic Research
For researchers, scientists, and drug development professionals, the choice between the salt and free base forms of a small molecule inhibitor is a critical decision that can impact experimental outcomes and the translational potential of their work. This guide provides a detailed comparison of Kdoam-25 citrate and Kdoam-25 free base, focusing on their activity, physicochemical properties, and practical considerations for use in research.
Kdoam-25 is a potent and highly selective inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone demethylases, which are crucial regulators of chromatin structure and gene expression.[1] By inhibiting KDM5, Kdoam-25 leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), particularly at transcription start sites, which in turn affects gene expression and can impair the proliferation of certain cancer cells, such as multiple myeloma MM1S cells.[1][2]
While both the citrate salt and the free base of Kdoam-25 are available for research, the citrate form is predominantly recommended and utilized due to the inherent instability of the free base.[1] This guide will delve into the available data to provide a clear comparison and rationale for selecting the optimal form for your research needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and Kdoam-25 free base. It is important to note that while the biological activity in terms of IC50 values is reported to be the same, significant differences in physicochemical properties exist, which have a direct bearing on experimental design and reproducibility.
Table 1: Physicochemical Properties
| Property | This compound | Kdoam-25 Free Base | Reference |
| Molecular Formula | C₂₁H₃₃N₅O₉ | C₁₅H₂₁N₅O₂ | [3] |
| Molecular Weight | 499.51 g/mol | 307.36 g/mol | [3] |
| Aqueous Solubility | 100 mg/mL (200.20 mM) | Data not available; reported to be unstable | [4][5] |
| DMSO Solubility | 200 mg/mL (400.39 mM) | Data not available | [4] |
| Stability | Stable salt form | Prone to instability | [1] |
Table 2: Biological Activity (In Vitro)
| Target | This compound IC₅₀ | Kdoam-25 Free Base IC₅₀ | Reference |
| KDM5A | 71 nM | 71 nM | [1] |
| KDM5B | 19 nM | 19 nM | [1] |
| KDM5C | 69 nM | 69 nM | [1] |
| KDM5D | 69 nM | 69 nM | [1] |
| MM1S Cell Viability IC₅₀ | ~30 µM (after 5-7 days) | ~30 µM (after 5-7 days) | [1] |
The Advantage of the Citrate Salt Form
In pharmaceutical and preclinical development, converting a free base into a salt form is a common strategy to improve the compound's physicochemical properties. For Kdoam-25, the use of the citrate salt offers several key advantages:
-
Enhanced Stability: The free base of Kdoam-25 is reported to be unstable, which can lead to degradation over time, affecting the accuracy and reproducibility of experimental results.[1] The citrate salt provides a more stable formulation, ensuring consistent potency.
-
Improved Aqueous Solubility: As evidenced by the data, this compound has excellent aqueous solubility.[4][5] This is a significant advantage for in vitro and cell-based assays, as it allows for the preparation of high-concentration stock solutions and dilutions in aqueous buffers without the risk of precipitation. While specific data for the free base is unavailable, free bases of similar organic molecules often exhibit lower aqueous solubility.
-
Reliable Bioavailability: Although in vivo data is limited in the public domain, improved solubility and stability are generally correlated with more predictable absorption and bioavailability in animal models.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of Kdoam-25's mechanism of action and how its activity is assessed, the following diagrams illustrate the KDM5 signaling pathway and a typical experimental workflow.
Caption: KDM5 signaling pathway and the inhibitory action of Kdoam-25.
Caption: A typical experimental workflow for evaluating Kdoam-25's cellular activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the activity of Kdoam-25.
KDM5B Enzymatic Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available KDM5B/JARID1B assay kits.
Materials:
-
Recombinant human KDM5B (JARID1B) enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
This compound and free base (if available and soluble)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 10 µM Fe(II), 500 µM L-ascorbate)
-
AlphaLISA acceptor beads and streptavidin-donor beads (for AlphaLISA format) or primary and HRP-conjugated secondary antibodies (for chemiluminescent format)
-
Chemiluminescent substrate
-
White 96-well or 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound (and free base, if feasible) in the assay buffer.
-
To each well of the microplate, add the KDM5B enzyme and the inhibitor at the desired concentrations.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and 2-oxoglutarate.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction according to the kit manufacturer's instructions.
-
For a chemiluminescent assay, add the primary antibody specific to the demethylated product, followed by the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., MM1S)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96, and 120 hours).
-
At the end of each time point, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blotting for H3K4me3 Levels
This protocol is used to quantify the changes in global H3K4me3 levels in cells treated with Kdoam-25.
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3 and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and extract histones using an appropriate protocol (e.g., acid extraction).
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Immunofluorescence Assay for H3K4me3
This protocol allows for the visualization of H3K4me3 levels and localization within the cell nucleus.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-H3K4me3)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound for the desired time.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-H3K4me3 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the fluorescence intensity to quantify changes in H3K4me3 levels.
Conclusion
Based on the available evidence, This compound is the superior choice over its free base counterpart for all research applications. Its enhanced stability and aqueous solubility ensure more reliable and reproducible experimental results. While the in vitro inhibitory activity against the KDM5 enzymes is reported to be identical, the practical advantages of the citrate salt in terms of handling, solution preparation, and likely in vivo performance make it the recommended form for researchers investigating the role of KDM5 in health and disease. This guide provides the necessary data and protocols to effectively utilize this compound in your research endeavors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5/JARID Activity Quantification Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]
- 5. JARID1B (KDM5B) Homogeneous Assay Kit, Research Kits - Epigenetics [epigenhub.com]
Kdoam-25 Citrate: A Comparative Analysis of Demethylase Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity Profile of a Potent KDM5 Inhibitor.
Kdoam-25 citrate has emerged as a potent, cell-permeable inhibitor of the KDM5 family of histone lysine demethylases, enzymes that play a critical role in epigenetic regulation by removing methyl marks from histone H3 lysine 4 (H3K4).[1][2] The specificity of such inhibitors is paramount for their use as precise research tools and for their potential therapeutic development. This guide provides a comparative analysis of the cross-reactivity of this compound against other demethylases, supported by available biochemical data.
Selectivity Profile of this compound
Kdoam-25 is a highly selective inhibitor of the KDM5 subfamily of histone demethylases.[3] Biochemical assays demonstrate that Kdoam-25 potently inhibits all four members of the KDM5 family (KDM5A, KDM5B, KDM5C, and KDM5D) with IC50 values in the low nanomolar range.[1][2] The citrate salt form is noted for its stability while retaining the same biological activity as the free base.[2]
In comprehensive screening panels, this compound shows remarkable selectivity for the KDM5 subfamily over other Jumonji C (JmjC) domain-containing histone demethylases and other 2-oxoglutarate (2-OG) dependent oxygenases. The primary characterization study reported no significant inhibition of other 2-OG oxygenases at concentrations up to 4.8 µM.[3]
The following table summarizes the inhibitory activity of Kdoam-25 against its primary targets and its lack of activity against other tested demethylase subfamilies.
| Target Enzyme Family | Specific Enzyme | Biochemical IC50 (nM) | Selectivity (Fold vs. KDM5B) |
| KDM5 Family | KDM5A (JARID1A) | 71[1][2] | ~3.7x |
| KDM5B (JARID1B) | 19[1][2] | 1x | |
| KDM5C (JARID1C) | 69[1][2] | ~3.6x | |
| KDM5D (JARID1D) | 69[1][2] | ~3.6x | |
| Other JmjC Demethylases | KDM2, KDM3, KDM4, KDM6, KDM7 Subfamilies | > 4800[3] | > 250x |
| Other 2-OG Oxygenases | Panel of representative enzymes | > 4800[3] | > 250x |
Experimental Methodologies
The selectivity of this compound is typically determined using in vitro biochemical assays. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a common high-throughput method employed for this purpose.
Protocol: AlphaScreen Demethylase Inhibition Assay
This protocol outlines the general steps for assessing the inhibitory activity of a compound like Kdoam-25 against a specific histone demethylase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Serially dilute this compound to a range of desired concentrations in the assay buffer.
-
Prepare a solution containing the recombinant human KDM5 enzyme.
-
Prepare a solution with the biotinylated histone H3 peptide substrate (e.g., H3K4me3).
-
Prepare a solution of co-factors essential for JmjC demethylase activity: 2-oxoglutarate (α-KG), Fe(II), and Ascorbate.
-
-
Enzymatic Reaction:
-
In a microplate, add the KDM5 enzyme, the test compound (this compound), and the co-factors.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a solution containing a chelating agent like EDTA.
-
-
Detection:
-
Add AlphaScreen detection reagents:
-
Streptavidin-coated Donor beads, which bind to the biotinylated histone peptide.
-
Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K4me2/me1).
-
-
Incubate the plate in the dark for a further 60 minutes to allow bead-antibody-peptide complexes to form.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-capable plate reader. Laser excitation at 680 nm will generate a luminescent signal at 520-620 nm if the Donor and Acceptor beads are in close proximity (i.e., if the demethylated product has been formed).
-
-
Analysis:
-
The signal intensity is inversely proportional to the inhibitor's activity.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualized Workflows and Pathways
To better illustrate the experimental and biological context of this compound's activity, the following diagrams are provided.
References
independent verification of Kdoam-25 citrate's IC50 values
An Independent Comparative Analysis of Kdoam-25 Citrate's IC50 Values
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values of this compound against other histone demethylase inhibitors. The data presented is compiled from publicly available research to assist researchers, scientists, and drug development professionals in making informed decisions.
Overview of this compound
Kdoam-25 is a potent and highly selective inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1][2] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases responsible for removing trimethylation and dimethylation from lysine 4 on histone H3 (H3K4me3 and H3K4me2).[2][3] This epigenetic modification is crucial for regulating gene transcription, and its dysregulation is implicated in various cancers.[3][4] this compound is a stable salt form of the compound that retains the same biological activity.[1] In multiple myeloma cells, treatment with Kdoam-25 leads to an increase in global H3K4 methylation at transcription start sites, resulting in impaired cell proliferation and a G1 cell-cycle arrest.[1][3][5]
Comparative IC50 Values
The following tables summarize the biochemical and cellular IC50 values for Kdoam-25 and alternative histone demethylase inhibitors.
Table 1: Biochemical IC50 Values of Kdoam-25 and Alternatives
| Compound | Target(s) | IC50 Value(s) | Notes |
| Kdoam-25 | KDM5A, KDM5B, KDM5C, KDM5D | 71 nM, 19 nM, 69 nM, 69 nM, respectively[1][5][6] | Highly selective for the KDM5 subfamily.[7] |
| JIB-04 | JARID1A (KDM5A), JMJD2E, JMJD3, JMJD2A/B/C/D | 230 nM, 340 nM, 855 nM, 445-1100 nM, respectively[8] | Pan-selective Jumonji histone demethylase inhibitor.[8] |
| IOX1 | KDM3A, KDM4C, KDM6B, KDM2A, KDM4E | 0.1 µM, 0.6 µM, 1.4 µM, 1.8 µM, 2.3 µM, respectively[9][10] | Broad-spectrum inhibitor of 2-oxoglutarate oxygenases.[9] |
| GSK-J1 (Active form of GSK-J4) | JMJD3/KDM6B, UTX/KDM6A | 8.6 µM, 6.6 µM, respectively[11] | Dual inhibitor of H3K27me3/me2 demethylases.[11] |
| iJMJD6 (WL12) | JMJD6 | 0.22 µM[12][13] | Inhibitor of arginine demethylase JMJD6.[12] |
Table 2: Cellular IC50/EC50 Values in Cancer Cell Lines
| Compound | Cell Line(s) | IC50/EC50 Value(s) | Phenotype |
| Kdoam-25 | MM1S (Multiple Myeloma) | ~30 µM (viability, 5-7 days), ~50 µM (EC50)[1][5] | G1 cell-cycle arrest, impaired proliferation.[3][5] |
| GSK-J4 | KG-1, KG-1a, Kasumi-1 (AML) | 2.84 µM, 3.05 µM, 5.52 µM, respectively[14] | Proliferation inhibition.[14] |
| PC3, C42B (Prostate Cancer) | 1.21 µM, 0.72 µM, respectively[15] | Viability inhibition.[15] | |
| Y79, WERI-Rb1 (Retinoblastoma) | 0.68 µM, 2.15 µM, respectively (48 hours)[16] | Proliferation inhibition.[16] | |
| iJMJD6 (WL12) | HeLa, SMCC7721 | 2.44 µM, 10.18 µM, respectively (72 hours)[13] | Antiproliferative effects.[13] |
Experimental Protocols
Detailed experimental procedures are critical for the independent verification of IC50 values. Below are generalized protocols for biochemical and cellular assays based on common methodologies cited in the literature.
Biochemical IC50 Determination (Generalized AlphaScreen Protocol)
This method is commonly used to measure the inhibition of histone demethylase activity in a cell-free system.
-
Reagent Preparation : Prepare assay buffer, recombinant KDM5 enzyme, H3K4me3-biotinylated peptide substrate, and a detection mixture containing anti-unmodified H3K4 antibody-conjugated acceptor beads and streptavidin-donor beads.
-
Compound Preparation : Serially dilute this compound and other test compounds in DMSO and then in assay buffer to achieve a range of final concentrations.
-
Enzymatic Reaction : In a microplate, combine the KDM5 enzyme, co-factors (Fe(II), 2-oxoglutarate, ascorbic acid), and the test compound dilutions.
-
Initiation : Add the H3K4me3 peptide substrate to initiate the demethylation reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection : Stop the reaction and add the AlphaScreen detection mixture. Incubate in the dark to allow for bead-antibody-peptide binding.
-
Data Acquisition : Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to enzyme activity.
-
Data Analysis : Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[17]
Cellular IC50 Determination (Generalized Cell Viability Assay)
This protocol measures the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Cell Culture : Culture cancer cells (e.g., MM1S) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a defined period (e.g., 48, 72 hours, or up to 7 days).[5][13]
-
Viability Assessment : Add a viability reagent (e.g., CCK8, AlamarBlue, or MTS) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance or fluorescence on a microplate reader.
-
Data Analysis : Normalize the results to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[17]
Visualizations
The following diagrams illustrate the key biological pathway targeted by Kdoam-25 and a typical workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. GSK-J4 | Histone Demethylase | Apoptosis | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. In Silico Discovery of JMJD6 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Kdoam-25 Citrate in Diverse Cancer Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Kdoam-25 citrate, a potent and selective inhibitor of the KDM5 family of histone lysine demethylases, across various cancer types. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of epigenetic modulators in oncology. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound exerts its anticancer effects by inhibiting the KDM5 family of enzymes, leading to an increase in global histone H3 lysine 4 trimethylation (H3K4me3) at transcription start sites. This epigenetic modification results in impaired cancer cell proliferation and cell cycle arrest. This guide consolidates available data on the efficacy of this compound in multiple myeloma, breast cancer, and uveal melanoma, presenting a comparative overview of its performance and underlying mechanisms.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against KDM5 Isoforms
| KDM5 Isoform | IC50 (nM)[1][2] |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Table 2: Comparative Cellular Effects of this compound in Different Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | IC50 (Cell Viability) |
| Multiple Myeloma | MM1S | Impairs proliferation and induces G1 cell cycle arrest.[1][2][3] Increases global H3K4me3 levels.[1][2] | ~30 µM[1][2][4] |
| Breast Cancer | MCF-7 | Increases global H3K4me3 levels.[5] Sensitizes cells to radiation.[4][5] | Not Reported |
| Uveal Melanoma | 92.1-R, OMM1-R | A retracted study suggested it overcomes MEK inhibitor resistance by inhibiting viability, colony formation, and promoting cell death.[6] | Not Reported |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound involves the inhibition of KDM5 demethylases, leading to an accumulation of H3K4me3 marks at gene promoters and altered gene expression.
A general workflow for assessing the in vitro effects of this compound is depicted below.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Protocol (based on MM1S multiple myeloma cells)[3]:
-
Cell Seeding: Seed 5 x 10^5 MM1S cells per well in a 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., from 10 nM to 50 µM) for 7 days. Include a vehicle control (e.g., DMSO).
-
Viability Measurement: Measure cell viability using a fluorescent reagent such as PrestoBlue.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and calculate IC50 values using appropriate software (e.g., Prism).
Western Blot for H3K4me3 Levels
Objective: To assess the effect of this compound on global H3K4me3 levels.
Protocol (general):
-
Cell Treatment: Treat cancer cells with desired concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Isolate histones from treated and control cells using an appropriate extraction kit or protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K4me3 and a loading control (e.g., total Histone H3). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Quantification: Quantify band intensities to determine the relative change in H3K4me3 levels.
Cell Cycle Analysis
Objective: To analyze the effect of this compound on cell cycle distribution.
Protocol (general):
-
Cell Treatment: Treat cancer cells with this compound at a concentration known to affect viability (e.g., near the IC50 value) for an appropriate time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining buffer containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound demonstrates significant anti-proliferative effects in multiple myeloma and shows promise in sensitizing breast cancer cells to radiation. Its primary mechanism of action through KDM5 inhibition and subsequent H3K4me3 modulation is well-established. However, further research is required to expand the comparative analysis across a broader range of cancer types, including lung cancer and leukemia. The determination of IC50 values for cell viability in breast cancer and other cancer cell lines is a critical next step. Furthermore, in vivo studies using xenograft models are necessary to validate the preclinical efficacy of this compound and to establish its therapeutic potential in a more complex biological system. The retraction of the uveal melanoma study highlights the importance of rigorous and reproducible research in this field. As our understanding of the epigenetic landscape of cancer deepens, targeted inhibitors like this compound hold the potential to become valuable components of novel anti-cancer therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Kdoam-25 Citrate: A Comparative Guide to its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kdoam-25 citrate's anti-proliferative efficacy against other KDM5 inhibitors, supported by experimental data. It is designed to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1] KDM5 enzymes are crucial regulators of gene expression, primarily through the demethylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, this compound leads to an increase in global H3K4 methylation, particularly at the transcriptional start sites of genes. This epigenetic modification can, in turn, alter the expression of genes involved in cell proliferation and survival, making KDM5 inhibitors a promising class of anti-cancer agents.
Comparative Analysis of Anti-Proliferative Effects
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines and compared with other known KDM5 inhibitors, such as CPI-455 and JIB-04. The following table summarizes the key quantitative data from these studies.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-Based Assay) | Observed Effects |
| This compound | KDM5A, KDM5B, KDM5C, KDM5D | 71 nM, 19 nM, 69 nM, 69 nM respectively[1] | MM1S (Multiple Myeloma) | ~30 µM[1][2][3] | G1 cell cycle arrest[1] |
| 92.1-R (Uveal Melanoma, MEK-inhibitor resistant) | Not specified, but significantly suppressed viability[4] | Overcomes MEK inhibitor resistance, promotes apoptosis[4] | |||
| CPI-455 | pan-KDM5 | 10 nM (for KDM5A)[5][6][7] | MCF-7 (Breast Cancer) | 35.4 µM[5] | Reduces survival of drug-tolerant cancer cells[8] |
| T-47D (Breast Cancer) | 26.19 µM[5] | ||||
| EFM-19 (Breast Cancer) | 16.13 µM[5] | ||||
| JIB-04 | pan-Jumonji histone demethylase inhibitor | JARID1A (KDM5A): 230 nM, JMJD2E: 340 nM, JMJD3: 855 nM, JMJD2A: 445 nM, JMJD2B: 435 nM, JMJD2C: 1100 nM, JMJD2D: 290 nM[9][10] | Lung and Prostate Cancer Cell Lines | As low as 10 nM[9][10] | Induces apoptosis, inactivates PI3K pathway[9] |
| Ewing Sarcoma Cell Lines (TC32, A4573) | 0.13 µM - 1.84 µM[11] | Inhibits cell growth and viability[11] | |||
| Acute Myeloid Leukemia (AML) Cell Lines | 8-60 nM[12] | Induces apoptosis[12] |
Mechanism of Action: The KDM5 Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of KDM5 proteins. This inhibition leads to a cascade of downstream events that ultimately suppress cancer cell growth.
Overexpression of KDM5B, a member of the KDM5 family, is observed in various cancers and is associated with the suppression of tumor suppressor genes.[13][14] Inhibition of KDM5B by this compound leads to increased H3K4me3 levels at the promoter regions of its target genes. One such target is miR-140-3p, a microRNA that acts as a tumor suppressor.[15][16][17] Upregulation of miR-140-3p, in turn, downregulates the expression of the anti-apoptotic protein BCL2, thereby promoting apoptosis in cancer cells.[15][16][17] Additionally, KDM5B has been shown to regulate the E2F/RB pathway, a critical signaling cascade for cell cycle progression and proliferation.[14][18]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates significant anti-proliferative effects in various cancer cell lines, primarily through the inhibition of the KDM5 family of histone demethylases. Its ability to induce cell cycle arrest and apoptosis, particularly in drug-resistant models, highlights its potential as a valuable tool for cancer research and a candidate for further therapeutic development. This guide provides a foundational understanding of its mechanism and comparative efficacy, offering researchers the necessary information to design and interpret future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. mdpi.com [mdpi.com]
- 14. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Kdoam-25 Citrate: A Comparative Analysis of its Specificity for KDM5B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kdoam-25 citrate's inhibitory activity across the lysine-specific demethylase 5 (KDM5) family of enzymes. The data presented herein demonstrates the compound's notable specificity for the KDM5B subtype, supported by quantitative experimental data and detailed methodologies.
Quantitative Comparison of KDM5 Subtype Inhibition
This compound has been identified as a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases.[1][2] Biochemical assays reveal a distinct preference for KDM5B over other subtypes, as detailed in the table below.
| KDM5 Subtype | IC50 (nM) |
| KDM5A | 71[1][2] |
| KDM5B | 19[1][2] |
| KDM5C | 69[1][2] |
| KDM5D | 69[1][2] |
Table 1: In vitro half-maximal inhibitory concentration (IC50) values of this compound against KDM5 subtypes. The lower IC50 value for KDM5B indicates a higher potency of the inhibitor for this specific subtype.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assay (AlphaScreen)
This assay quantifies the ability of this compound to inhibit the demethylase activity of recombinant KDM5 enzymes.
Materials:
-
Recombinant human KDM5A, KDM5B, KDM5C, and KDM5D enzymes
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
AlphaScreen™ streptavidin donor beads and anti-unmethylated H3K4 antibody-conjugated acceptor beads
-
This compound (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 0.01% Tween-20)
-
Co-factors: α-ketoglutarate, Fe(II), and ascorbate
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the KDM5 enzyme, biotinylated H3K4me3 peptide substrate, and co-factors.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaScreen™ streptavidin donor beads and anti-unmethylated H3K4 antibody-conjugated acceptor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the enzyme activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay (Immunofluorescence)
This method assesses the ability of this compound to inhibit KDM5 activity within a cellular context by measuring changes in histone H3 lysine 4 trimethylation (H3K4me3) levels.
Materials:
-
HeLa cells (or other suitable cell line)
-
Expression vectors for FLAG-tagged KDM5A, KDM5B, KDM5C, and KDM5D
-
Lipofectamine™ or other transfection reagent
-
This compound
-
4% paraformaldehyde in PBS for fixation
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-FLAG and anti-H3K4me3
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Transfect the cells with the FLAG-tagged KDM5 expression vectors.
-
After 24 hours, treat the cells with various concentrations of this compound or DMSO for another 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies (anti-FLAG and anti-H3K4me3) overnight at 4°C.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a high-content imaging system and quantify the H3K4me3 fluorescence intensity in FLAG-positive (transfected) cells.
-
A decrease in H3K4me3 signal in the presence of the inhibitor indicates target engagement.
Visualizations
Experimental Workflow
A simplified workflow for determining the in vitro and cellular inhibition of KDM5 subtypes by this compound.
KDM5B Signaling Pathway Involvement
KDM5B plays a crucial role in various cellular processes, including the regulation of the PI3K/AKT signaling pathway and the DNA damage response. Its inhibition by this compound can therefore have significant downstream effects.
KDM5B's role in transcriptional regulation and activation of the PI3K/AKT pathway, and its inhibition by this compound.
References
Safety Operating Guide
Essential Guide to Kdoam-25 Citrate: Handling and Disposal
Disclaimer: A specific Safety Data Sheet (SDS) for Kdoam-25 citrate containing detailed disposal procedures is not publicly available through standard searches. The information provided herein is based on general laboratory safety principles and data available for KDM5 inhibitors. It is imperative to obtain the official SDS from your supplier before handling and disposing of this compound. The SDS will provide specific, authoritative guidance critical for ensuring laboratory safety and regulatory compliance.
This document offers essential logistical information and a general operational plan for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Understanding this compound
Kdoam-25 is a potent and highly selective inhibitor of the KDM5 subfamily of histone lysine demethylases.[1][2] The citrate salt form is often used to improve the stability of the compound.[1] Its mechanism of action involves preventing the demethylation of histone H3 at lysine 4 (H3K4), particularly H3K4me3, a mark associated with active gene transcription.[3] By inhibiting KDM5, Kdoam-25 leads to an increase in global H3K4 methylation at transcription start sites, which can impair the proliferation of certain cancer cells, such as multiple myeloma MM1S cells.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of Kdoam-25.
| Target | IC50 Value (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress product information.[1] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound were not available in the reviewed literature. The disposal procedure outlined below is a generalized workflow for laboratory chemical waste and is not a substitute for the official protocol that would be detailed in the manufacturer's SDS.
General Disposal Procedures for Laboratory Chemical Waste
Core Principle: All chemical waste must be managed in a way that ensures the safety of laboratory personnel and protects the environment. Never dispose of chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and the chemical's SDS.[4]
Step-by-Step Disposal Workflow
-
Identification and Classification: Treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous by your institution's safety office. Classify the waste based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[4]
-
Segregation and Storage:
-
Collect waste in appropriate, compatible, and clearly labeled containers.[5]
-
Segregate different types of waste. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[5]
-
Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[4]
-
Ensure containers are kept closed except when adding waste.[5]
-
-
Labeling:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service for waste collection.[6]
-
Do not transport hazardous waste outside of the laboratory yourself.
-
Empty Container Disposal
An empty container that held a hazardous chemical must be handled properly. For many substances, a container is considered "empty" when all contents have been removed by normal means. However, for acutely hazardous wastes, the container must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste. Always deface or remove the original label from the empty container before its final disposal as regular trash to avoid confusion.
Mandatory Visualizations
General Chemical Waste Disposal Workflow
The diagram below illustrates the logical steps for the safe disposal of laboratory chemical waste, from generation to final pickup.
Caption: A flowchart outlining the standard procedure for managing laboratory chemical waste.
This compound Mechanism of Action
This diagram illustrates the signaling pathway affected by this compound. It inhibits KDM5 enzymes, thereby preventing the removal of methyl groups from H3K4me3 and altering gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Kdoam-25 citrate
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of Kdoam-25 citrate. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this compound in your laboratory.
Immediate Safety Protocols
This compound is a potent and highly selective histone lysine demethylase 5 (KDM5) inhibitor. As with any active chemical compound, proper handling and safety precautions are paramount. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care, assuming it is a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the solid form or when ventilation is inadequate. |
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician immediately. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for laboratory safety and regulatory compliance.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoidance of Contact: Take all necessary precautions to avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the supplier's recommendations, which are typically -20°C for up to one year.
Spill and Leak Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE and contain the spill using an inert absorbent material.
-
Collection: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan
All waste materials, including empty containers and contaminated absorbent materials, should be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to ensure proper disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
This guide provides a foundational understanding of the necessary safety precautions for handling this compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information before use. By adhering to these guidelines and fostering a culture of safety, you can minimize risks and ensure a secure research environment.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
